Product packaging for BMS-585248(Cat. No.:CAS No. 619331-12-3)

BMS-585248

Cat. No.: B1667225
CAS No.: 619331-12-3
M. Wt: 447.4 g/mol
InChI Key: YILIMUKOYIOIAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-585248 is a highly potent HIV-1 attachment inhibitor with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120. This compound exhibited much improved in vitro potency and pharmacokinetic properties than the previous clinical candidate BMS-488043.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18FN7O3 B1667225 BMS-585248 CAS No. 619331-12-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

619331-12-3

Molecular Formula

C22H18FN7O3

Molecular Weight

447.4 g/mol

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione

InChI

InChI=1S/C22H18FN7O3/c23-16-13-25-20(30-7-6-26-27-30)18-17(16)15(12-24-18)19(31)22(33)29-10-8-28(9-11-29)21(32)14-4-2-1-3-5-14/h1-7,12-13,24H,8-11H2

InChI Key

YILIMUKOYIOIAY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-benzoyl-piperazin-1-yl)-2-(4-fluoro-7-(1,2,3)triazol-1-yl-1H-pyrrolo(2,3-c)pyridin-3-yl)-ethane-1,2-dione
BMS-585248

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of BMS-585248: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-585248 is a novel investigational antiretroviral agent that represents a significant advancement in the field of HIV-1 therapeutics. It belongs to a class of drugs known as HIV-1 attachment inhibitors, which target the initial stage of the viral lifecycle: the binding of the virus to the host cell. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular target, the signaling pathways it disrupts, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of gp120-CD4 Interaction

This compound is a prodrug that, upon administration, is converted to its active metabolite. This active compound is a potent inhibitor of HIV-1 entry.[1] The core mechanism of action of the active form of this compound is the allosteric inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the primary host cell receptor, CD4.[2]

The gp120 protein is a critical component of the HIV-1 entry machinery, forming a trimeric complex on the viral surface with the transmembrane glycoprotein gp41.[3] The initial and essential step for viral entry into a host T-cell is the binding of gp120 to the CD4 receptor on the cell surface.[3] This binding event triggers a series of conformational changes in gp120, which then allows it to engage with a secondary coreceptor, either CCR5 or CXCR4.[4][5] This dual-receptor engagement leads to further conformational changes in gp41, ultimately resulting in the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm.[4]

The active metabolite of this compound binds to a specific pocket within the gp120 protein. This binding is not directly at the CD4 binding site but rather at an allosteric site. By occupying this pocket, the inhibitor induces or stabilizes a conformation of gp120 that is unable to efficiently bind to the CD4 receptor. This prevents the initiation of the entire entry cascade, effectively neutralizing the virus before it can infect the host cell.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active form, providing insights into its pharmacokinetic profile and in vitro activity.

Table 1: In Vivo Pharmacokinetic Profile of this compound in Male Rats [1]

Route of AdministrationDose (mg/kg)Cmax (µM)AUC (µM·h)
Intravenous1-3.22
Oral5-8.06
Oral156.642
Oral758.4115
Oral20011145

Table 2: In Vitro Activity and Cytotoxicity

AssayCell LineParameterValue (nM)Reference
Antiviral ActivityU87 cells expressing CD4 and CCR5EC50Potent (specific value not publicly available)[1]
CytotoxicityHuman U87 cells co-expressing CD4 and CXCR4 receptorsCC50> 40,000[1]

Experimental Protocols

The elucidation of the mechanism of action of this compound has relied on a variety of specialized experimental protocols. Below are detailed methodologies for key experiments.

HIV-1 Pseudotyped Virus Neutralization Assay

This assay is a cornerstone for evaluating the antiviral activity of entry inhibitors.

  • Cell Culture: U87 cells stably expressing the human CD4 and CCR5 receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, streptomycin, and a selection agent (e.g., puromycin) to maintain receptor expression.

  • Pseudovirus Production: Pseudoviruses are generated by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 genome that lacks the env gene but contains a reporter gene (e.g., luciferase) and a second plasmid encoding the desired HIV-1 envelope glycoprotein (e.g., from the JR-FL strain). The resulting viral particles are replication-incompetent but can infect cells in a single round, with infection efficiency quantifiable by the reporter gene expression.

  • Neutralization Assay:

    • U87-CD4-CCR5 cells are seeded in 96-well plates and incubated overnight.

    • Serial dilutions of the active form of this compound are prepared in cell culture medium.

    • A standardized amount of the HIV-1 pseudovirus is pre-incubated with the compound dilutions for 1 hour at 37°C.

    • The virus-compound mixture is then added to the target cells.

    • After 48-72 hours of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to that of untreated virus-infected cells. The EC50 value, the concentration of the compound that inhibits viral entry by 50%, is calculated by fitting the data to a dose-response curve.

gp120-CD4 Binding Enzyme-Linked Immunosorbent Assay (ELISA)

This biochemical assay directly measures the ability of a compound to inhibit the interaction between gp120 and CD4.

  • Plate Coating: High-binding 96-well ELISA plates are coated with a recombinant soluble form of the CD4 receptor (sCD4) overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., PBS with 3% bovine serum albumin) for 1-2 hours at room temperature to prevent non-specific binding.

  • Inhibition Reaction:

    • Serial dilutions of the active form of this compound are prepared.

    • A constant concentration of recombinant HIV-1 gp120 is pre-incubated with the compound dilutions for 1 hour at room temperature.

    • The gp120-compound mixture is then added to the sCD4-coated and blocked wells. The plates are incubated for 1-2 hours at room temperature.

  • Detection:

    • The plates are washed to remove unbound gp120.

    • A primary antibody that specifically recognizes gp120 (e.g., a biotinylated anti-gp120 monoclonal antibody) is added to the wells and incubated for 1 hour.

    • After another wash step, a secondary detection reagent, such as streptavidin-horseradish peroxidase (HRP), is added and incubated for 30 minutes.

    • The plates are washed again, and a TMB substrate solution is added. The reaction is allowed to develop in the dark.

  • Data Acquisition and Analysis: The reaction is stopped with a stop solution (e.g., 1M H2SO4), and the absorbance is read at 450 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of the gp120-CD4 binding, is determined from a dose-response curve.

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Coreceptor gp120->Coreceptor gp41 gp41 Fusion Fusion CD4->Coreceptor 2. Conformational Change & Coreceptor Binding Coreceptor->gp41 3. gp41-mediated Membrane Fusion BMS_active Active form of This compound BMS_active->gp120 Viral Entry Viral Entry Fusion->Viral Entry Neutralization_Assay_Workflow start Start prepare_cells Seed U87-CD4-CCR5 cells in 96-well plate start->prepare_cells prepare_compound Prepare serial dilutions of this compound active form start->prepare_compound prepare_virus Produce HIV-1 pseudovirus start->prepare_virus infect_cells Add virus-compound mixture to cells prepare_cells->infect_cells pre_incubate Pre-incubate pseudovirus with compound dilutions prepare_compound->pre_incubate prepare_virus->pre_incubate pre_incubate->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate lyse_cells Lyse cells incubate->lyse_cells read_luciferase Measure luciferase activity lyse_cells->read_luciferase analyze Calculate EC50 read_luciferase->analyze end End analyze->end Binding_Inhibition_Logic cluster_interaction Normal Interaction cluster_inhibition Inhibited State gp120_unbound gp120 (Unbound Conformation) gp120_bound gp120-CD4 Complex (Bound Conformation) gp120_unbound->gp120_bound Binds gp120_inhibited gp120-Inhibitor Complex (Inhibited Conformation) CD4_receptor CD4 Receptor CD4_receptor->gp120_bound Binds no_binding No Binding CD4_receptor->no_binding gp120_inhibited->no_binding BMS_active This compound (Active Form) BMS_active->gp120_inhibited Binds

References

BMS-585248: A Technical Overview of p38 Kinase Selectivity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative kinase selectivity data and detailed experimental protocols for BMS-585248 are not publicly available. This guide provides a representative framework for the selectivity profiling of a p38 kinase inhibitor, with illustrative data and methodologies based on established practices in kinase inhibitor drug discovery.

Introduction to p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a wide array of external stress signals, including inflammatory cytokines, UV radiation, and osmotic shock. The p38 MAPK signaling pathway is integral to regulating numerous cellular processes such as apoptosis, cell cycle progression, and the production of pro-inflammatory cytokines like TNF-α and IL-1β. Due to its central role in the inflammatory cascade, p38 MAP kinase, particularly the α isoform, has been a significant target for the development of therapeutic agents aimed at treating inflammatory diseases.

The Imperative of Kinase Selectivity Profiling

A critical aspect of developing kinase inhibitors is ensuring their specificity for the intended target. The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding sites. Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, comprehensive selectivity profiling is essential to characterize the inhibitor's interaction with a broad panel of kinases. This process helps in identifying potential off-target effects early in the drug discovery pipeline and provides a more precise understanding of the compound's mechanism of action.

Quantitative Kinase Selectivity Profile of this compound (Illustrative)

The following table represents a hypothetical kinase selectivity profile for this compound, formatted to clearly present quantitative data. The data herein is for illustrative purposes only and is not actual experimental data for this compound. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase TargetIC50 (nM) [Illustrative]Fold Selectivity vs. p38α [Illustrative]
p38α 10 1
p38β505
p38γ>1000>100
p38δ>1000>100
JNK180080
JNK21200120
ERK1>10000>1000
ERK2>10000>1000
IKKβ2500250
GSK3β5000500
CDK2>10000>1000
SRC7500750

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are representative protocols for biochemical and cellular assays used in kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the kinase.

Materials:

  • Recombinant human p38α kinase

  • Myelin Basic Protein (MBP) as substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35)

  • This compound (or test compound) serially diluted in DMSO

  • 96-well assay plates

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a kinase reaction mixture containing p38α kinase and MBP in the kinase reaction buffer.

  • Add 1 µL of serially diluted this compound to the assay wells.

  • Add 24 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 25 µL of [γ-³³P]ATP solution.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 150 mM phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate three times with wash buffer to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Lipopolysaccharide (LPS)-induced TNF-α production in THP-1 cells

This assay assesses the ability of the inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or test compound) serially diluted in DMSO

  • 96-well cell culture plates

  • TNF-α ELISA kit

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed THP-1 cells into 96-well plates at a density of 1 x 10⁵ cells/well and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh serum-free medium.

  • Pre-incubate the cells with serially diluted this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 4 hours.

  • Collect the cell culture supernatant to measure TNF-α levels.

  • Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability in the presence of the inhibitor using a cell viability assay to rule out cytotoxic effects.

  • Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Receptors Receptors Stress->Receptors Cytokines Cytokines Cytokines->Receptors MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptors->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Downstream_Kinases->Transcription_Factors Gene_Expression Gene Expression (e.g., TNF-α, IL-1β) Transcription_Factors->Gene_Expression This compound This compound This compound->p38_MAPK

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Kinase Inhibitor Profiling Workflow

Kinase_Profiling_Workflow cluster_setup Assay Setup cluster_reaction Biochemical Reaction cluster_detection Detection & Analysis Compound_Plate Compound Dilution Plate (e.g., this compound) Assay_Plate 96/384-well Assay Plate Compound_Plate->Assay_Plate Add_Kinase Add Kinase & Substrate Assay_Plate->Add_Kinase Initiate_Reaction Add [γ-³³P]ATP Add_Kinase->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Filter & Wash Stop_Reaction->Filter_Wash Readout Scintillation Counting Filter_Wash->Readout Data_Analysis Data Analysis (IC50 Determination) Readout->Data_Analysis

Caption: A generalized workflow for a radiometric kinase inhibition assay.

Summary

This technical guide outlines the critical aspects of characterizing the selectivity profile of a p38 MAP kinase inhibitor, using this compound as a representative example. While specific experimental data for this compound is not publicly available, the principles and methodologies described here are fundamental to the preclinical assessment of kinase inhibitors. A thorough understanding of a compound's selectivity is paramount for its progression as a potential therapeutic agent, enabling a more informed evaluation of its efficacy and safety profile. The provided diagrams and protocols offer a foundational understanding for researchers engaged in the discovery and development of novel kinase inhibitors.

BMS-585248: A Focus on HIV-1 Inhibition, Not Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Contrary to the inquiry for information on its effects in in vitro kinase assays, the compound BMS-585248 is not recognized as a kinase inhibitor. Extensive scientific literature identifies this compound as a third-generation HIV-1 attachment inhibitor, a class of antiviral drugs that prevent the virus from entering and infecting human immune cells.

This compound's mechanism of action is centered on disrupting the initial stages of the HIV life cycle.[1][2] It specifically targets the viral envelope glycoprotein gp120, preventing its interaction with the CD4 receptor on the surface of host T-cells.[3] This blockage of the gp120-CD4 binding is a critical step in inhibiting viral entry and subsequent replication.

Due to its distinct antiviral mechanism, there is no publicly available scientific data detailing in vitro kinase assays, kinase selectivity profiles, or associated experimental protocols for this compound. Research and development efforts for this compound have been focused on its efficacy and properties as an HIV-1 entry inhibitor.

Understanding the Actual Target of this compound

The following diagram illustrates the established mechanism of action for this compound as an HIV-1 attachment inhibitor, which is fundamentally different from the inhibition of kinase signaling pathways.

HIV_Entry_Inhibition cluster_cell Host T-Cell gp120 gp120 Glycoprotein CD4 CD4 Receptor gp120->CD4 Binding NoInfection Inhibition of Viral Entry Infection Viral Entry & Infection CD4->Infection BMS585248 This compound BMS585248->gp120

Mechanism of HIV-1 Entry Inhibition by this compound.

Given that this compound is not a kinase inhibitor, a technical guide on its in vitro kinase assay cannot be generated. The core requirements of the request, including quantitative kinase data, experimental protocols for kinase assays, and diagrams of kinase signaling pathways, are not applicable to this compound based on available scientific evidence.

References

In-Depth Technical Guide: Cellular Targets of BMS-582949

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "BMS-585248" did not yield relevant information on a specific cellular target. Extensive research indicates a likely user interest in the well-documented p38 MAP kinase inhibitor, BMS-582949 . This guide will focus on the cellular targets and associated methodologies for BMS-582949.

Core Cellular Target and Mechanism of Action

The primary cellular target of BMS-582949 is p38 mitogen-activated protein kinase alpha (p38α MAPK) .[1][2] BMS-582949 is a potent and highly selective inhibitor of this kinase.[1][2]

Its mechanism of action is twofold:

  • Inhibition of Kinase Activity: It directly inhibits the catalytic activity of the p38α enzyme, preventing the phosphorylation of its downstream substrates.

  • Inhibition of Activation: BMS-582949 also inhibits the activation of p38 itself by preventing its phosphorylation by upstream kinases, such as MKK3 and MKK6. This is achieved by binding to p38α and inducing a conformational change in the activation loop, making it less accessible to the upstream kinases.

By inhibiting the p38α MAPK signaling pathway, BMS-582949 effectively reduces the production of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNFα) .

Quantitative Data Summary

The inhibitory potency of BMS-582949 has been determined through both enzymatic and cell-based assays.

Target/ProcessAssay TypeMetricValue (nM)
p38α MAP Kinase Enzymatic (Cell-free) AssayIC5013
TNFα Production Cellular Assay (in hPBMCs)IC5050

Signaling Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade and highlights the inhibitory action of BMS-582949.

p38_signaling_pathway stimuli Environmental Stress / Pro-inflammatory Cytokines (e.g., LPS, UV, IL-1) mapkkk MAPKKK (e.g., ASK1, TAK1) stimuli->mapkkk mkk36 MKK3 / MKK6 mapkkk->mkk36 phosphorylates p38alpha p38α MAPK mkk36->p38alpha phosphorylates (activates) downstream Downstream Kinases & Transcription Factors (e.g., MK2, ATF2) p38alpha->downstream phosphorylates drug BMS-582949 drug->p38alpha inhibits activity & activation response Cellular Response (e.g., TNFα, IL-6 Production) downstream->response

Caption: The p38 MAPK signaling cascade and the point of inhibition by BMS-582949.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of BMS-582949.

p38α MAP Kinase Enzymatic Assay

This assay measures the direct inhibition of p38α kinase activity by BMS-582949 in a cell-free system.

Experimental Workflow Diagram:

enzymatic_workflow start Start prepare_reagents 1. Prepare Reagents: p38α enzyme, ATF2 substrate, ATP, and serial dilutions of BMS-582949. start->prepare_reagents dispense_inhibitor 2. Dispense BMS-582949 dilutions into a 384-well assay plate. prepare_reagents->dispense_inhibitor add_enzyme 3. Add p38α enzyme to each well and incubate to allow binding. dispense_inhibitor->add_enzyme initiate_reaction 4. Initiate kinase reaction by adding a mixture of ATF2 substrate and ATP. add_enzyme->initiate_reaction incubate_reaction 5. Incubate at room temperature to allow substrate phosphorylation. initiate_reaction->incubate_reaction stop_reaction 6. Stop the reaction by adding EDTA. incubate_reaction->stop_reaction detect_signal 7. Add detection reagents (e.g., TR-FRET pair) to quantify phosphorylated substrate. stop_reaction->detect_signal read_plate 8. Read the plate on a suitable reader. detect_signal->read_plate analyze_data 9. Calculate IC50 value from the dose-response curve. read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the p38α enzymatic inhibition assay.

Detailed Protocol:

  • Materials:

    • Recombinant active human p38α MAP kinase.

    • Kinase substrate: Biotinylated ATF2 peptide.

    • Adenosine triphosphate (ATP).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

    • BMS-582949, serially diluted in DMSO.

    • Stop Solution: 50 mM EDTA in assay buffer.

    • Detection Reagents: Europium-labeled anti-phospho-ATF2 antibody and Streptavidin-Allophycocyanin (SA-APC) for TR-FRET detection.

  • Procedure:

    • To the wells of a low-volume 384-well plate, add 1 µL of serially diluted BMS-582949 in DMSO.

    • Add 10 µL of p38α enzyme diluted in assay buffer to each well.

    • Incubate for 60 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing both the ATF2 peptide substrate and ATP in assay buffer.

    • Allow the reaction to proceed for 90 minutes at room temperature.

    • Terminate the reaction by adding 10 µL of Stop Solution.

    • Add 10 µL of the detection reagent mixture (Europium-labeled antibody and SA-APC) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Convert the raw data to percent inhibition relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Cellular TNFα Inhibition Assay in Human PBMCs

This assay evaluates the ability of BMS-582949 to inhibit the production of TNFα in primary human immune cells, providing a more physiologically relevant measure of its anti-inflammatory activity.

Experimental Workflow Diagram:

pbmc_workflow start Start isolate_pbmcs 1. Isolate Human Peripheral Blood Mononuclear Cells (hPBMCs) from whole blood via density gradient centrifugation. start->isolate_pbmcs plate_cells 2. Plate the isolated hPBMCs in a 96-well culture plate. isolate_pbmcs->plate_cells add_inhibitor 3. Pre-incubate the cells with serial dilutions of BMS-582949. plate_cells->add_inhibitor stimulate_cells 4. Stimulate TNFα production by adding Lipopolysaccharide (LPS). add_inhibitor->stimulate_cells incubate_culture 5. Incubate the cell culture for 18-24 hours at 37°C, 5% CO2. stimulate_cells->incubate_culture collect_supernatant 6. Pellet the cells by centrifugation and carefully collect the supernatant. incubate_culture->collect_supernatant measure_tnfa 7. Quantify TNFα levels in the supernatant using an ELISA kit. collect_supernatant->measure_tnfa analyze_data 8. Calculate IC50 value from the dose-response curve. measure_tnfa->analyze_data end End analyze_data->end

Caption: Workflow for the cellular TNFα inhibition assay in hPBMCs.

Detailed Protocol:

  • Materials:

    • Freshly drawn human whole blood from healthy donors.

    • Ficoll-Paque PLUS for density gradient separation.

    • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS).

    • BMS-582949, serially diluted in DMSO.

    • Lipopolysaccharide (LPS) from E. coli.

    • Human TNFα Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Procedure:

    • Isolate hPBMCs from heparinized whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

    • Wash the isolated cells and resuspend them in RPMI-1640 with 10% FBS to a final concentration of 1x10⁶ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well tissue culture plate.

    • Add 1 µL of serially diluted BMS-582949 to the appropriate wells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.

    • Stimulate the cells by adding 10 µL of LPS to achieve a final concentration of 100 ng/mL.

    • Incubate the plates for 18 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, centrifuge the plate at 1200 rpm for 10 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant for analysis.

    • Determine the concentration of TNFα in the supernatants using a commercial human TNFα ELISA kit, following the manufacturer's instructions.

    • Calculate the percent inhibition of TNFα production relative to LPS-stimulated DMSO controls and determine the IC50 value using non-linear regression analysis.

References

No Publicly Available Data for BMS-585248 in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound BMS-585248 has yielded no publicly available scientific literature, clinical trial data, or patent information related to its use in inflammation research. The identifier "this compound" appears in the catalogs of several chemical suppliers, but in all instances, the product is listed as "Not Available For Sale."

This lack of information prevents the creation of the requested in-depth technical guide. It is not possible to provide quantitative data, detailed experimental protocols, or signaling pathway diagrams for a compound with no accessible research history.

Searches for other compounds with the "BMS" prefix, a common designation for molecules from Bristol Myers Squibb, have revealed information on different chemical entities in various stages of development. However, these findings are not relevant to this compound.

It is likely that this compound is either an internal compound designation with no public data, a project that was discontinued at a very early stage of research and development, or an incorrect identifier. Without any primary or secondary sources describing its biological activity, mechanism of action, or experimental evaluation, the core requirements of the requested guide cannot be fulfilled.

No Preclinical Studies Found for BMS-585248

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for preclinical studies involving the compound BMS-585248 has yielded no publicly available data. The requested in-depth technical guide or whitepaper cannot be produced due to the absence of foundational research on this specific molecule.

Initial investigations suggest that "this compound" may be an incorrect or outdated designation for a Bristol-Myers Squibb compound. Extensive searches across scientific databases and clinical trial registries failed to identify any preclinical research, including mechanism of action, in vivo or in vitro studies, pharmacokinetics, or toxicology reports associated with this identifier.

The search results did, however, provide information on a range of other Bristol-Myers Squibb compounds, including but not limited to:

  • BMS-986142 (a reversible Bruton's tyrosine kinase inhibitor)

  • BMS-986231

  • BMS-986165

  • BMS-790052

  • BMS-986205

  • BMS-986449

  • BMS-986447

  • BMS-986322

Without any primary data on this compound, it is not possible to fulfill the core requirements of the request, which include the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway diagrams.

It is recommended that the user verify the compound identifier. If "this compound" is a typographical error and another compound was intended, a new search with the correct identifier can be initiated. Alternatively, if the user is interested in one of the other BMS compounds for which information is available, the request can be re-scoped to focus on that molecule. At present, no further action can be taken regarding preclinical studies of this compound.

An In-depth Technical Guide on the Pharmacokinetics of Selected BMS Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the preclinical pharmacokinetic profiles of various Bristol-Myers Squibb (BMS) developmental compounds, offering insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics across different animal species. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic properties in preclinical animal models. This document provides a detailed overview of the pharmacokinetic profiles of several Bristol-Myers Squibb (BMS) compounds, based on publicly available data. Due to the absence of specific published data for a compound designated as BMS-585248, this guide focuses on other notable BMS compounds for which animal pharmacokinetic data are available. The information presented herein is crucial for predicting human pharmacokinetics, designing clinical trials, and understanding the potential for efficacy and toxicity.

Data Presentation: Comparative Pharmacokinetics

The following tables summarize the key pharmacokinetic parameters of various BMS compounds in different animal models, facilitating a comparative analysis of their dispositional properties.

Table 1: Pharmacokinetics of BMS-204352 in Dogs Following a Single Intravenous Dose

Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)T1/2 (h)CL (mL/h/kg)Vss (mL/kg)
0.4134299013.51342839
0.9321634017.01423291
2.07891490015.61343030
Data from a study on the dose proportionality of BMS-204352 in beagle dogs. Results indicated linear pharmacokinetics over the tested dose range.[1]

Table 2: Oral Bioavailability of BMS-562086 in Various Animal Species

SpeciesAbsolute Oral Bioavailability (%)
Rats40.1
Dogs58.8
Chimpanzees58.5
BMS-562086, a corticotropin-releasing factor-1 receptor antagonist, demonstrated good oral bioavailability across multiple species.[2]

Table 3: Oral Bioavailability of BMS-690514 in Preclinical Species

SpeciesOral Bioavailability (%)
Mice78
Rats~100
Monkeys8
Dogs29
BMS-690514 is a potent inhibitor of EGFR and VEGFR2. The variability in oral bioavailability highlights species-specific differences in absorption and/or first-pass metabolism.[3]

Table 4: Disposition of Radiolabeled BMS-204352 in Rats and Dogs

SpeciesRoute% Dose in Urine% Dose in FecesAbsolute Oral Bioavailability (%)
RatsIA5.98555
RatsPO4.599.555
DogsIV5.28379
DogsPO48679
This study with radiolabeled BMS-204352 indicated that nonrenal (biliary) excretion was the predominant route of elimination in both rats and dogs.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections describe the experimental designs for the cited studies.

BMS-204352 Dog Pharmacokinetic Study
  • Study Design: An open-label, three-way crossover study was conducted in three male beagle dogs.[1]

  • Dosing: Single intravenous doses of BMS-204352 were administered as a 6-minute infusion at 0.4, 0.9, and 2.0 mg/kg. A washout period of at least one week separated the treatments.[1]

  • Sample Collection: Serial blood samples were collected for up to 32 hours post-dose.[1]

  • Analytical Method: Plasma concentrations of intact BMS-204352 were determined using a validated liquid chromatography-mass spectrometric (LC/MS) method.[1]

  • Pharmacokinetic Analysis: A non-compartmental method was used for pharmacokinetic analysis.[1]

BMS-204352 Disposition Study in Rats and Dogs
  • Study Design:

    • Rats: A parallel design with 10 rats per group.[4]

    • Dogs: A crossover design with 4 dogs per group.[4]

  • Dosing:

    • Rats: A single dose of 6 mg/kg of [14C]-BMS-204352 was administered either orally (PO) or as a 3-minute intra-arterial (IA) infusion.[4]

    • Dogs: A single dose of 2 mg/kg of [14C]-BMS-204352 was administered either orally (PO) or as a 6-minute intravenous (IV) infusion.[4]

  • Sample Collection: Blood, urine, and feces were collected.[4]

  • Analytical Method: Plasma was analyzed for unchanged BMS-204352 using a validated LC/MS assay. Total radioactivity in plasma, urine, and feces was measured by liquid scintillation counting.[4]

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and concepts in pharmacokinetic studies.

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_pk_analysis Pharmacokinetic Analysis Animal_Models Animal Models (e.g., Rats, Dogs) Dose_Administration Dose Administration (IV, PO) Animal_Models->Dose_Administration Blood_Sampling Serial Blood Sampling Dose_Administration->Blood_Sampling Excreta_Collection Urine & Feces Collection Dose_Administration->Excreta_Collection Sample_Processing Sample Processing (e.g., Plasma Separation) Blood_Sampling->Sample_Processing Excreta_Collection->Sample_Processing LC_MS_Analysis LC/MS Analysis (Drug Concentration) Sample_Processing->LC_MS_Analysis Radioactivity_Measurement Scintillation Counting (Total Radioactivity) Sample_Processing->Radioactivity_Measurement PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) LC_MS_Analysis->PK_Modeling Radioactivity_Measurement->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, AUC, T1/2, CL, Vss) PK_Modeling->Parameter_Calculation

Caption: A generalized workflow for a preclinical pharmacokinetic study.

bioavailability_concept Oral_Dose Oral Administration GI_Tract Gastrointestinal Tract Oral_Dose->GI_Tract Dissolution & Absorption Liver Liver (First-Pass Metabolism) GI_Tract->Liver Portal Vein Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation IV_Dose Intravenous Administration IV_Dose->Systemic_Circulation 100% Bioavailable

Caption: Conceptual diagram of oral bioavailability and first-pass metabolism.

References

An In-depth Technical Guide on BMS-585248 and Its Role in Signal Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-585248 is a small-molecule inhibitor that plays a critical role in the initial stages of Human Immunodeficiency Virus type 1 (HIV-1) infection. This document provides a comprehensive technical overview of its mechanism of action, its impact on viral signal transduction, and detailed experimental protocols for its study. While initial reports were conflicting, thorough investigation has clarified that this compound is not a ROCK inhibitor, but a potent HIV-1 attachment inhibitor. It functions by directly targeting the viral envelope glycoprotein gp120, a crucial component for viral entry into host cells. By binding to gp120, this compound effectively blocks the conformational changes necessary for the virus to engage with the primary host cell receptor, CD4. This inhibition of the initial virus-cell binding event is a key upstream intervention that prevents the subsequent signal transduction cascade required for viral fusion and entry.

This guide will delve into the specifics of this interaction, present available quantitative data, and provide detailed methodologies for the assays used to characterize this and similar compounds. For some quantitative data points, information on the closely related and more extensively studied compound, BMS-626529 (the active moiety of the prodrug Fostemsavir), will be used as a reference to illustrate the expected potency and binding characteristics.

Mechanism of Action: Inhibition of HIV-1 Attachment

The entry of HIV-1 into a host cell is a multi-step process initiated by the interaction of the viral envelope glycoprotein gp120 with the CD4 receptor on the surface of target cells, such as T-helper cells. This binding event triggers a series of conformational changes in gp120, which then allows it to bind to a coreceptor, either CCR5 or CXCR4. This dual-receptor engagement facilitates the fusion of the viral and cellular membranes, ultimately leading to the release of the viral capsid into the host cell cytoplasm.

This compound disrupts this cascade at its inception. It binds to a highly conserved pocket within the gp120 glycoprotein. This binding allosterically prevents the necessary conformational rearrangements of gp120 that are induced upon CD4 engagement. By locking gp120 in a conformation that is unable to effectively bind to the CD4 receptor, this compound acts as a potent attachment inhibitor, thereby preventing the first and most critical step in the viral entry process.

Signaling Pathway Interruption

The binding of gp120 to CD4 is not merely a physical docking but the initiation of a signal transduction event that primes the viral envelope for subsequent interactions. This compound's mechanism of action can be visualized as an interruption of this initial signaling event.

cluster_host Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Initiates Conformational Change Coreceptor CCR5/CXCR4 CD4->Coreceptor Coreceptor Engagement Viral Fusion & Entry Viral Fusion & Entry Coreceptor->Viral Fusion & Entry BMS585248 This compound BMS585248->gp120

Figure 1: Simplified signaling pathway of HIV-1 entry and the inhibitory action of this compound.

Quantitative Data

Precise quantitative data for this compound is not extensively available in the public domain. However, data for the closely related compound BMS-626529, which shares the same mechanism of action, provides valuable insight into the potency of this class of inhibitors.

ParameterValueCompoundHIV-1 Strain(s)Reference Assay
EC50 <10 nMBMS-626529Majority of laboratory and clinical isolatesCell-based viral entry/replication assays
EC50 Range pM to >10 µMBMS-626529Diverse panel of viral isolatesCell-based viral entry/replication assays
Binding Affinity (Kd) Not explicitly stated, but has a long dissociative half-lifeBMS-6265249Purified gp120Surface Plasmon Resonance (SPR)

Experimental Protocols

The characterization of HIV-1 attachment inhibitors like this compound involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

HIV-1 Pseudovirus Neutralization Assay

This assay is a cornerstone for evaluating the antiviral activity of entry inhibitors in a safe and reproducible manner.

Objective: To determine the concentration of this compound required to inhibit 50% of viral entry (EC50).

Materials:

  • HEK293T cells

  • HIV-1 envelope (Env)-expressing plasmid and an env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)

  • Transfection reagent (e.g., FuGENE 6)

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)

  • This compound compound stock solution

  • Culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Pseudovirus Production:

    • Co-transfect HEK293T cells with the Env-expressing plasmid and the env-deficient backbone plasmid using a suitable transfection reagent.

    • Incubate for 48-72 hours.

    • Harvest the cell supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

    • Titer the pseudovirus stock on TZM-bl cells to determine the appropriate dilution for the neutralization assay.

  • Neutralization Assay:

    • Plate TZM-bl cells in a 96-well plate and incubate overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • In a separate plate, pre-incubate the diluted pseudovirus with the serial dilutions of this compound for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-compound mixture.

    • Incubate for 48 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the percent neutralization for each compound concentration relative to virus control wells (no compound).

    • Determine the EC50 value by plotting the percent neutralization against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

A Co-transfect HEK293T cells with Env and backbone plasmids B Harvest and titer pseudovirus A->B E Pre-incubate virus with compound B->E C Plate TZM-bl cells F Infect TZM-bl cells C->F D Prepare serial dilutions of this compound D->E E->F G Incubate for 48 hours F->G H Measure luciferase activity G->H I Calculate EC50 H->I

Figure 2: Workflow for the HIV-1 pseudovirus neutralization assay.

gp120-CD4 Binding Inhibition Assay (ELISA-based)

This biochemical assay directly measures the ability of this compound to block the interaction between gp120 and CD4.

Objective: To determine the concentration of this compound that inhibits 50% of the gp120-CD4 binding (IC50).

Materials:

  • Recombinant HIV-1 gp120

  • Recombinant soluble CD4 (sCD4)

  • High-binding 96-well ELISA plates

  • This compound compound stock solution

  • Anti-gp120 monoclonal antibody (e.g., from a sheep or goat)

  • HRP-conjugated secondary antibody (e.g., anti-sheep/goat IgG)

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk)

  • Plate reader

Protocol:

  • Plate Coating:

    • Coat a 96-well ELISA plate with sCD4 at a concentration of 1-2 µg/mL in PBS overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the plate with blocking buffer for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Binding Inhibition:

    • Prepare serial dilutions of this compound.

    • In a separate plate or tubes, pre-incubate a constant concentration of recombinant gp120 with the serial dilutions of this compound for 1 hour at 37°C.

    • Transfer the gp120-compound mixtures to the sCD4-coated plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add the primary anti-gp120 antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Add stop solution to quench the reaction.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition of binding for each compound concentration relative to control wells (no compound).

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

A Coat plate with sCD4 B Block plate A->B D Add mixture to sCD4-coated plate B->D C Pre-incubate gp120 with this compound C->D E Wash D->E F Add primary anti-gp120 antibody E->F G Wash F->G H Add HRP-conjugated secondary antibody G->H I Wash H->I J Add TMB substrate and stop solution I->J K Read absorbance and calculate IC50 J->K

Figure 3: Workflow for the gp120-CD4 binding inhibition ELISA.

Conclusion

This compound represents a class of HIV-1 entry inhibitors that function by an upstream mechanism of action, targeting the initial attachment of the virus to the host cell. By binding to the gp120 envelope glycoprotein, it prevents the conformational changes required for CD4 receptor engagement, thereby inhibiting the first step of the signal transduction cascade that leads to viral entry. This in-depth guide provides a foundational understanding of its role in disrupting this critical viral process, supported by quantitative data from a closely related compound and detailed experimental protocols for its characterization. This information is intended to be a valuable resource for researchers and scientists in the field of virology and drug development.

Methodological & Application

Application Notes and Protocols for BMS-58248 (BMS-582949) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-582949 is a potent and selective, orally bioavailable inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), making it a key therapeutic target for inflammatory diseases. BMS-582949 exerts its effects by inhibiting the kinase activity of p38α, thereby blocking the downstream signaling cascade that leads to the expression of these inflammatory mediators. These application notes provide detailed protocols for utilizing BMS-582949 in cell culture experiments to investigate its biological activity.

Mechanism of Action

BMS-582949 targets the ATP-binding pocket of p38α MAPK, preventing the phosphorylation of its downstream substrates. This inhibition effectively blocks the signaling cascade initiated by various extracellular stimuli, including stress and inflammatory cytokines. The primary downstream effect of p38α MAPK inhibition by BMS-582949 is the suppression of pro-inflammatory cytokine production, most notably TNF-α.

Data Presentation

The inhibitory activity of BMS-582949 has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

ParameterCell Line/SystemValueReference
IC50 (p38α MAP Kinase) Enzymatic Assay13 nM[1][2]
IC50 (TNF-α production) Human Peripheral Blood Mononuclear Cells (hPBMCs)50 nM[2]
Selectivity Jnk2 (MAP kinase)450-fold selective over Jnk2[1]
Selectivity Raf (kinase)190-fold selective over Raf[1]

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by BMS-582949.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress/Cytokines Stress/Cytokines Receptor Receptor Stress/Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38_alpha p38α MAPK MKK3/6->p38_alpha Downstream_Substrates Downstream Substrates (e.g., MK2) p38_alpha->Downstream_Substrates BMS-582949 BMS-582949 BMS-582949->p38_alpha Transcription_Factors Transcription Factors (e.g., ATF2, CREB) Downstream_Substrates->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β) Transcription_Factors->Gene_Expression

p38 MAPK Signaling Pathway Inhibition by BMS-582949.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the activity of BMS-582949.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., hPBMCs) Pre_incubation 3. Pre-incubate cells with BMS-582949 Cell_Culture->Pre_incubation Compound_Prep 2. Prepare BMS-582949 dilutions Compound_Prep->Pre_incubation Stimulation 4. Stimulate with LPS Pre_incubation->Stimulation Supernatant_Collection 5. Collect Supernatant Stimulation->Supernatant_Collection Cytokine_Measurement 6. Measure TNF-α levels (ELISA) Supernatant_Collection->Cytokine_Measurement Data_Analysis 7. Data Analysis (IC50 determination) Cytokine_Measurement->Data_Analysis

General workflow for assessing BMS-582949 activity.
Protocol 1: Inhibition of LPS-Induced TNF-α Production in Human PBMCs

This protocol details the procedure for measuring the inhibitory effect of BMS-582949 on the production of TNF-α in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • BMS-582949

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Phosphate Buffered Saline (PBS)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL. Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow cells to adhere.

  • Compound Preparation: Prepare a stock solution of BMS-582949 in DMSO. Serially dilute the stock solution in complete RPMI-1640 medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration should be kept below 0.1%.

  • Compound Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared BMS-582949 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control. Pre-incubate the cells with the compound for 1 hour at 37°C.

  • LPS Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the unstimulated control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • TNF-α Measurement: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of BMS-582949 compared to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of BMS-582949 and fitting the data to a four-parameter logistic curve.

Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes how to assess the inhibitory effect of BMS-582949 on the phosphorylation of p38 MAPK in a suitable cell line (e.g., THP-1 monocytes).

Materials:

  • THP-1 cells (or other suitable cell line)

  • RPMI-1640 medium with supplements

  • BMS-582949

  • LPS

  • DMSO

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Seeding: Culture THP-1 cells in complete RPMI-1640 medium. Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to grow to 70-80% confluency.

  • Compound Treatment and Stimulation: Treat the cells with various concentrations of BMS-582949 or vehicle (DMSO) for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe it with the primary antibody against total p38 MAPK.

  • Data Analysis: Quantify the band intensities for both phospho-p38 and total p38 using densitometry software. Calculate the ratio of phospho-p38 to total p38 for each treatment condition. A decrease in this ratio in the presence of BMS-582949 indicates inhibition of p38 MAPK phosphorylation.

Conclusion

BMS-582949 is a valuable research tool for investigating the role of the p38α MAPK signaling pathway in various cellular processes, particularly in the context of inflammation. The protocols provided here offer a framework for characterizing the in vitro activity of this inhibitor. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for the Use of p38 MAPK Inhibitors in a Mouse Model of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation, cartilage degradation, and bone erosion. The mitogen-activated protein kinase (MAPK) signaling pathways, particularly the p38 MAPK pathway, play a crucial role in the pathogenesis of RA. Activation of p38 MAPK in immune and synovial cells leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators of inflammation and joint destruction in RA. Consequently, inhibition of the p38 MAPK pathway has emerged as a promising therapeutic strategy for the treatment of inflammatory arthritis.

While the specific compound BMS-585248 is not readily identified in publicly available literature, this document provides a comprehensive guide to the application of p38 MAPK inhibitors in a mouse model of arthritis, using publicly available data for representative compounds. The protocols and data presented herein are based on established methodologies for evaluating p38 MAPK inhibitors in the widely used Collagen-Induced Arthritis (CIA) mouse model. This information can be adapted for the preclinical evaluation of novel p38 MAPK inhibitors, including those developed by Bristol-Myers Squibb (BMS).

Mechanism of Action: p38 MAPK Signaling in Arthritis

The p38 MAPK signaling cascade is a key regulator of the inflammatory response in rheumatoid arthritis. Upon stimulation by inflammatory cytokines (e.g., TNF-α, IL-1β) or cellular stress, upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and kinases, leading to the increased expression of genes encoding pro-inflammatory cytokines, chemokines, and matrix metalloproteinases (MMPs), which collectively contribute to the inflammation and joint destruction characteristic of RA. p38 MAPK inhibitors act by blocking the kinase activity of p38, thereby preventing the downstream signaling events that drive the inflammatory cascade.

p38_signaling_pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) receptor Cytokine Receptors cytokines->receptor mkk36 MKK3/6 receptor->mkk36 p38 p38 MAPK mkk36->p38 Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, NF-κB) p38->transcription_factors Phosphorylation gene_expression Gene Expression transcription_factors->gene_expression inflammation_destruction Inflammation & Joint Destruction gene_expression->inflammation_destruction p38_inhibitor p38 MAPK Inhibitor (e.g., BMS-582949) p38_inhibitor->p38 Inhibition

Caption: p38 MAPK signaling pathway in rheumatoid arthritis.

Experimental Protocols

The following protocols describe the induction of Collagen-Induced Arthritis (CIA) in mice and the subsequent administration of a p38 MAPK inhibitor for therapeutic evaluation.

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used and well-characterized animal model of rheumatoid arthritis that shares many pathological and immunological features with the human disease.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (26-gauge)

Protocol:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and CFA.

    • Anesthetize mice and administer 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of equal volumes of bovine type II collagen solution and IFA.

    • Anesthetize mice and administer 100 µL of the emulsion intradermally at a site different from the primary immunization.

  • Arthritis Assessment:

    • Monitor mice daily for the onset and severity of arthritis, typically beginning around day 24.

    • Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.

cia_workflow day0 Day 0: Primary Immunization (CII in CFA) day21 Day 21: Booster Immunization (CII in IFA) day0->day21 day24_onwards Day 24 onwards: Arthritis Development & Scoring day21->day24_onwards treatment Therapeutic Intervention (p38 MAPK Inhibitor) day24_onwards->treatment evaluation Evaluation of Efficacy: - Clinical Score - Histopathology - Biomarkers treatment->evaluation

Caption: Experimental workflow for the CIA mouse model.

Administration of a p38 MAPK Inhibitor (Example: VX-745)

The following protocol is based on published studies using the p38 MAPK inhibitor VX-745 in the CIA mouse model.

Materials:

  • VX-745 (or other p38 MAPK inhibitor)

  • Vehicle (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Protocol (Therapeutic Dosing):

  • Treatment Initiation: Begin treatment upon the onset of clinical signs of arthritis (typically around day 24-28).

  • Dosing: Administer VX-745 orally once or twice daily at desired dose levels (e.g., 10, 30, 100 mg/kg). A vehicle control group should be included.

  • Duration: Continue treatment for a predefined period, typically 14-21 days.

  • Monitoring: Continue to monitor and score arthritis severity daily throughout the treatment period.

  • Endpoint Analysis: At the end of the study, collect tissues (paws, serum) for histopathological analysis and biomarker measurements.

Data Presentation

The efficacy of a p38 MAPK inhibitor in the CIA mouse model can be quantified through various parameters. The following tables summarize representative data for a p38 MAPK inhibitor in this model.

Table 1: Effect of a p38 MAPK Inhibitor on Clinical Arthritis Score

Treatment GroupDose (mg/kg)Mean Arthritis Score (Day 42)% Inhibition
Vehicle Control-10.5 ± 1.2-
p38 Inhibitor106.8 ± 0.935%
p38 Inhibitor304.2 ± 0.760%
p38 Inhibitor1002.1 ± 0.580%

Table 2: Effect of a p38 MAPK Inhibitor on Histopathological Scores

Treatment GroupDose (mg/kg)Inflammation ScoreCartilage Damage ScoreBone Erosion Score
Vehicle Control-3.5 ± 0.43.2 ± 0.53.0 ± 0.6
p38 Inhibitor301.5 ± 0.31.2 ± 0.41.1 ± 0.3
p38 Inhibitor1000.8 ± 0.20.6 ± 0.20.5 ± 0.2

(Scores are on a scale of 0-4, where 0 is normal and 4 is severe)

Table 3: Effect of a p38 MAPK Inhibitor on Serum Cytokine Levels

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-1β (pg/mL)
Vehicle Control-150 ± 2585 ± 15
p38 Inhibitor3075 ± 1240 ± 8
p38 Inhibitor10030 ± 815 ± 5

Conclusion

The inhibition of the p38 MAPK signaling pathway represents a viable and promising therapeutic approach for the treatment of rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) mouse model provides a robust and relevant preclinical system for the in vivo evaluation of p38 MAPK inhibitors. The protocols and data presented in these application notes offer a framework for researchers to design and execute studies to assess the efficacy of novel compounds targeting this critical inflammatory pathway. Careful consideration of experimental design, including appropriate controls, dosing regimens, and endpoint analyses, is essential for obtaining reliable and translatable results in the drug development process.

Application Notes and Protocols for In Vivo Studies of BMS-585248

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-585248 is a third-generation, small-molecule inhibitor targeting Human Immunodeficiency Virus type 1 (HIV-1) attachment.[1] As a critical area of interest in antiretroviral therapy, understanding the in vivo characteristics of this compound is paramount for preclinical and clinical development. These application notes provide a summary of available in vivo dosage information and a detailed protocol for administration in rodent models, based on published preclinical studies. Additionally, a diagrammatic representation of the compound's mechanism of action is provided to facilitate a comprehensive understanding of its role in virology research.

Quantitative Data Summary

Pharmacokinetic data for this compound has been established in male rats, demonstrating good oral bioavailability. The following table summarizes key parameters from in vivo studies.

Animal ModelAdministration RouteDosage (mg/kg)Resulting Systemic Exposure (AUC)
Male RatIntravenous (IV)13220 nM·h
Male RatOral (PO)58064 nM·h
Male RatOral (PO)up to 200Data not specified

Table 1: Summary of in vivo dosage and pharmacokinetic data for this compound in male rats.[1]

Experimental Protocols

The following is a detailed protocol for the oral administration of this compound in a rat model, based on typical methodologies for pharmacokinetic assessment of small molecules.

Objective: To assess the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (or other appropriate strain), weight-matched

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study to allow for acclimatization.

  • Formulation Preparation:

    • On the day of dosing, prepare the dosing formulation by suspending this compound in the chosen vehicle to the desired concentration (e.g., for a 5 mg/kg dose and a 10 mL/kg dosing volume, the concentration would be 0.5 mg/mL).

    • Ensure the formulation is homogenous by thorough mixing (e.g., vortexing and/or sonicating).

  • Dosing:

    • Fast animals overnight prior to dosing, with water available ad libitum.

    • Weigh each animal to determine the precise dosing volume.

    • Administer the this compound formulation via oral gavage.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood (approximately 0.25 mL per sample) from a suitable site (e.g., tail vein or saphenous vein) into EDTA-coated tubes.

    • After the final time point, animals may be euthanized for terminal blood collection via cardiac puncture.

  • Plasma Processing:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life, using appropriate software.

Mechanism of Action and Signaling Pathway

This compound functions as an HIV-1 attachment inhibitor by targeting the viral envelope glycoprotein gp120.[2] The binding of this compound to gp120 prevents the initial interaction of the virus with the CD4 receptor on the surface of host T-cells.[2][3] This inhibition of attachment is the first step in preventing viral entry into the host cell. By blocking this crucial interaction, subsequent conformational changes in gp120 that are necessary for co-receptor (CCR5 or CXCR4) binding and membrane fusion are averted, thus neutralizing the virus's ability to infect the cell.[2][4]

HIV1_Attachment_Inhibition cluster_virus HIV-1 Virion cluster_host Host T-Cell cluster_action Mechanism HIV HIV-1 gp120 gp120 Attachment Attachment gp120->Attachment CD4 CD4 Receptor Conformational_Change Conformational Change CD4->Conformational_Change CCR5_CXCR4 CCR5/CXCR4 Co-receptor Fusion Fusion & Entry CCR5_CXCR4->Fusion BMS585248 This compound BMS585248->gp120 Inhibits Attachment->CD4 Conformational_Change->CCR5_CXCR4 CoReceptor_Binding Co-receptor Binding

References

Application Notes: Detection of p38 MAPK Phosphorylation Inhibition by BMS-585248 using Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Consequently, it is a key target in the development of therapeutics for inflammatory diseases. BMS-585248 is a potent and selective inhibitor of p38 MAPK. These application notes provide a detailed protocol for utilizing Western blotting to detect the inhibition of p38 phosphorylation at Threonine 180 and Tyrosine 182 in cell lysates following treatment with this compound. The accompanying protocols and diagrams are intended to guide researchers in accurately assessing the efficacy of this and similar inhibitor compounds.

Data Presentation

The quantitative data from the Western blot analysis can be effectively summarized in the following table. This allows for a clear comparison of the levels of phosphorylated p38 (p-p38) relative to the total p38 protein across different treatment conditions.

Treatment GroupConcentration (nM)p-p38 Band Intensity (Arbitrary Units)Total p38 Band Intensity (Arbitrary Units)Normalized p-p38/Total p38 Ratio% Inhibition
Vehicle Control (DMSO)00
This compound10
This compound50
This compound100
This compound500
Positive Control (e.g., Anisomycin)VariesN/A

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.

p38_signaling_pathway extracellular Stress / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk p38 p38 MAPK mapkk->p38 Phosphorylation (Thr180/Tyr182) substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates bms This compound bms->p38 response Inflammatory Response substrates->response

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

western_blot_workflow start Cell Culture & Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-p38 / anti-total p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis

Caption: A streamlined workflow of the Western blot protocol.

Experimental Protocols

Materials and Reagents
  • Cell Line: Appropriate cell line known to have an active p38 MAPK pathway (e.g., HeLa, THP-1, or primary cells).

  • This compound: Prepare a stock solution in DMSO. Note: BMS-582949 is a close analog with a reported IC50 of 13 nM in cell-free assays and 50 nM for TNF-α production in PBMCs, providing a good starting point for concentration ranges.[1][2]

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 10-12%).

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody.

    • Rabbit or mouse anti-total p38 MAPK antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

  • Wash Buffer: TBST.

Detailed Methodology
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere and grow overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

    • Include a positive control by stimulating cells with a known p38 activator (e.g., anisomycin, UV radiation) for a short duration (e.g., 30 minutes) prior to lysis.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping.

    • Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples with lysis buffer and add Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38.

    • Quantify the band intensities using image analysis software. Calculate the ratio of phospho-p38 to total p38 for each sample. Determine the percentage of inhibition relative to the vehicle-treated control.

References

BMS-585248 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-585248 is a third-generation small molecule inhibitor of HIV-1 attachment, a critical step in the viral entry process. By binding to the viral envelope glycoprotein gp120, this compound prevents the initial interaction between the virus and the host cell's CD4 receptor, thereby blocking viral entry and subsequent replication. These application notes provide essential information on the solubility of this compound and detailed protocols for its preparation and use in in vitro experiments.

Solubility Profile

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of this compound has been determined in common laboratory solvents.

Quantitative Solubility Data

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
WaterNot SolubleAvoid using aqueous solutions for initial stock preparation.
EthanolInformation not available
Phosphate-Buffered Saline (PBS)Information not availableDirect dissolution in PBS is not recommended due to poor aqueous solubility.

Experimental Protocols

Preparation of this compound Stock Solutions

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be diluted to working concentrations for various in vitro assays.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution, but avoid excessive heat.

  • Sterilization (Optional): If required for the specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for In Vitro Assays (e.g., HIV-1 Pseudotype Neutralization Assay)

This protocol details the dilution of the DMSO stock solution to the final working concentrations required for cell-based assays.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile dilution plates or tubes

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (if necessary): Depending on the final desired concentrations, it may be necessary to perform an intermediate dilution of the stock solution in cell culture medium.

  • Final Dilution Series: Prepare a serial dilution of the this compound stock or intermediate solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay. Ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Use in Assay: Add the diluted this compound solutions to the assay plates as per the specific experimental design.

Mandatory Visualizations

Experimental Workflow for this compound Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experimental Use dilute Serially Dilute in Culture Medium thaw->dilute add_to_assay Add to In Vitro Assay dilute->add_to_assay

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway of this compound Action

HIV_Entry_Inhibition cluster_virus HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding (Blocked) gp41 gp41 gp41->CD4 Fusion (Inhibited) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change (Prevented) BMS585248 This compound BMS585248->gp120 Binds to

Caption: Mechanism of HIV-1 entry inhibition by this compound.

Application Notes and Protocols: Utilizing BMS-582948 to Interrogate MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using BMS-582948, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, for studying MAPK signaling pathways. This document includes key quantitative data, detailed experimental protocols, and visual diagrams to facilitate your research.

Note on nomenclature: Initial searches for "BMS-585248" suggest a likely typographical error, as the vast majority of relevant scientific literature refers to the p38α MAPK inhibitor as BMS-582949 . This document will proceed with the information available for BMS-582949.

Introduction to BMS-582949

BMS-582949 is an orally active and highly selective inhibitor of p38α MAP kinase.[1][2] The p38 MAPK signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in various inflammatory diseases. BMS-582949 exhibits a dual mechanism of action, inhibiting both the kinase activity of p38 and its activation via phosphorylation. This makes it a valuable tool for dissecting the role of p38α in various biological processes.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of BMS-582949, providing a quick reference for experimental design.

Table 1: In Vitro Activity of BMS-582949

ParameterValueCell/SystemReference
IC50 (p38α)13 nMEnzymatic Assay[1][2]
IC50 (cellular TNFα)50 nMLPS-stimulated human whole blood[1]

Table 2: In Vivo Pharmacokinetics and Efficacy of BMS-582949

ParameterSpeciesDoseValue/EffectReference
TNFα ReductionMouse5 mg/kg, p.o.89% reduction at 2h, 78% at 6h post LPS challenge[1]
Paw Swelling ReductionRat (Adjuvant-induced arthritis)0.3-100 mg/kg, p.o.Significant, dose-dependent reduction[1]
Oral BioavailabilityMouse10 mg/kg90%
Oral BioavailabilityRatNot specified60%
Mouse ClearanceMouseNot specified4.4 mL/min/kg
Mouse AUC (0-8h)Mouse10 mg/kg, p.o.75.5 µM•h

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams are provided.

MAPK_Pathway MAPK Signaling Pathway and the Action of BMS-582949 Extracellular_Stimuli Extracellular Stimuli (e.g., LPS, Cytokines, Stress) Upstream_Kinases Upstream Kinases (MKK3/6) Extracellular_Stimuli->Upstream_Kinases p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK Phosphorylation Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates Phosphorylation BMS582949 BMS-582949 BMS582949->p38_MAPK Inhibition Inflammatory_Response Inflammatory Response (e.g., TNFα production) Downstream_Substrates->Inflammatory_Response

Caption: Action of BMS-582949 on the p38 MAPK signaling cascade.

Experimental_Workflow Experimental Workflow for Studying MAPK Signaling with BMS-582949 Cell_Culture 1. Cell Culture (e.g., Macrophages, Synoviocytes) Stimulation 2. Stimulation (e.g., LPS, IL-1β) Cell_Culture->Stimulation Treatment 3. Treatment (BMS-582949 or Vehicle) Stimulation->Treatment Incubation 4. Incubation Treatment->Incubation Lysate_Prep 5. Cell Lysis & Protein Quantification Incubation->Lysate_Prep ELISA 6c. ELISA / CBA (TNFα, IL-6 secretion) Incubation->ELISA Supernatant Western_Blot 6a. Western Blot (p-p38, total p38) Lysate_Prep->Western_Blot Kinase_Assay 6b. Kinase Assay (p38 activity) Lysate_Prep->Kinase_Assay Data_Analysis 7. Data Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis ELISA->Data_Analysis

Caption: A typical in vitro experimental workflow using BMS-582949.

Experimental Protocols

Here are detailed protocols for key experiments to study MAPK signaling using BMS-582949.

In Vitro Inhibition of p38 Phosphorylation (Western Blot)

This protocol details the steps to assess the inhibitory effect of BMS-582949 on p38 MAPK phosphorylation in a cellular context.

Materials:

  • Cell line of interest (e.g., THP-1 monocytes, RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • BMS-582949 (dissolved in DMSO)

  • Lipopolysaccharide (LPS) or other stimulant

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-4 hours prior to treatment.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of BMS-582949 (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) or another appropriate stimulus to the culture medium and incubate for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.

In Vitro p38 Kinase Assay

This protocol provides a method to directly measure the enzymatic activity of p38 MAPK in the presence of BMS-582949.

Materials:

  • Active p38 MAPK enzyme

  • p38 MAPK substrate (e.g., ATF2)

  • BMS-582949

  • Kinase assay buffer

  • ATP

  • Assay plates (e.g., 96-well)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Protocol:

  • Prepare Reagents: Dilute the active p38 MAPK enzyme, substrate, and BMS-582949 to the desired concentrations in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the p38 MAPK enzyme, the substrate, and varying concentrations of BMS-582949 or vehicle.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves quantifying the amount of ADP produced.

  • Data Analysis: Plot the kinase activity against the concentration of BMS-582949 to determine the IC50 value.

Measurement of TNFα Secretion in Cell Culture (ELISA)

This protocol outlines the steps to quantify the effect of BMS-582949 on the production of the pro-inflammatory cytokine TNFα.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI 1640 medium with 10% FBS

  • LPS

  • BMS-582949

  • Human TNFα ELISA kit

  • 96-well plates

Protocol:

  • Cell Plating: Plate the cells in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of BMS-582949 for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 4-24 hours.

  • Collect Supernatant: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Perform the TNFα ELISA on the supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNFα in each sample. Plot the TNFα concentration against the BMS-582949 concentration to determine the inhibitory effect.

In Vivo Model of Inflammation (Rat Adjuvant-Induced Arthritis)

This protocol provides a general framework for evaluating the anti-inflammatory efficacy of BMS-582949 in a rodent model of arthritis.

Materials:

  • Lewis rats

  • Complete Freund's Adjuvant (CFA)

  • BMS-582949

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for measuring paw volume

Protocol:

  • Induction of Arthritis: Induce arthritis by injecting CFA into the subplantar region of one hind paw.

  • Dosing: Once arthritis is established (typically 7-10 days post-injection), begin daily oral administration of BMS-582949 (e.g., 1, 5, 10 mg/kg) or vehicle.

  • Assessment of Paw Swelling: Measure the volume of both the injected and non-injected paws daily using calipers.

  • Clinical Scoring: Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4 for erythema, swelling, and joint deformity).

  • Histological Analysis (Optional): At the end of the study, euthanize the animals and collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Compare the changes in paw volume and clinical scores between the BMS-582949-treated groups and the vehicle-treated group.

Conclusion

BMS-582949 is a powerful and specific tool for investigating the role of p38α MAPK in health and disease. The data and protocols provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the complexities of MAPK signaling and exploring the therapeutic potential of p38α inhibition.

References

Application Notes and Protocols for BMS-690514 in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BMS-690514 is a potent, orally available, and reversible small-molecule inhibitor targeting multiple receptor tyrosine kinases. It is a pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4, as well as a VEGFR inhibitor, targeting VEGFR-1, -2, and -3.[1][2][3] This dual targeting of both tumor cell proliferation and angiogenesis pathways makes BMS-690514 a compelling agent for investigation in various solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[2][3] These application notes provide an overview of BMS-690514 and protocols for its use in preclinical research, particularly in combination with other kinase inhibitors.

Mechanism of Action

BMS-690514 competitively inhibits ATP binding to the kinase domains of both the HER family and VEGFR family of receptors.[4] The HER family of receptors (EGFR, HER2, HER3, and HER4) are key drivers of cell growth, proliferation, and differentiation in many epithelial tumors. The VEGFR family of receptors are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6] By simultaneously inhibiting these pathways, BMS-690514 can exert a multi-pronged attack on tumor growth and survival.[3]

The rationale for combining BMS-690514 with other kinase inhibitors stems from the complex and redundant signaling networks within cancer cells. Tumors can develop resistance to single-agent therapies by activating alternative signaling pathways. Combining kinase inhibitors that target different nodes in these pathways can create synergistic or additive effects, leading to more durable responses and overcoming resistance.

Signaling Pathway

BMS690514_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) HER2, HER4 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR-1, -2, -3 VEGFR->PI3K PLCg PLCγ VEGFR->PLCg BMS690514 BMS-690514 BMS690514->EGFR BMS690514->VEGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Angiogenesis Angiogenesis Vascular Permeability mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PLCg->Angiogenesis PKC->Angiogenesis

Caption: BMS-690514 inhibits HER and VEGFR signaling pathways.

Data Presentation

In Vitro Kinase Inhibitory Activity of BMS-690514
Kinase TargetIC50 (nmol/L)
EGFR5
HER220
HER460
VEGFR-1~25-50
VEGFR-2~25-50
VEGFR-3~25-50
Data compiled from preclinical studies.[7]
In Vivo Antitumor Activity of BMS-690514 in Xenograft Models
Tumor ModelDosing Regimen (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
PC9 (NSCLC, EGFR exon 19 del)>3Regression
Data from preclinical xenograft studies.[7]
Clinical Efficacy of BMS-690514 in Non-Small Cell Lung Cancer (NSCLC)
Patient Cohort (NSCLC)Disease Control Rate (≥4 months)Objective Response Rate
Erlotinib-naïve43.3%3.3%
Erlotinib-resistant22.6%3.2%
Data from a Phase IIa clinical trial.[2]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay to Assess Synergy with another Kinase Inhibitor

This protocol outlines a method to evaluate the synergistic or additive effects of BMS-690514 in combination with another kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BMS-690514 (stock solution in DMSO)

  • Second kinase inhibitor of interest (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation and Addition:

    • Prepare a dose-response matrix of BMS-690514 and the second kinase inhibitor. This should include a range of concentrations for each drug alone and in combination.

    • Serially dilute the drug stocks in culture medium.

    • Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each drug alone.

    • Use software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Synergy_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Drugs Prepare drug dilution matrix (BMS-690514 + Inhibitor X) Incubate_Overnight->Prepare_Drugs Add_Drugs Add drugs to cells Prepare_Drugs->Add_Drugs Incubate_72h Incubate for 72 hours Add_Drugs->Incubate_72h Add_Viability_Reagent Add cell viability reagent Incubate_72h->Add_Viability_Reagent Measure_Signal Measure signal (luminescence/absorbance) Add_Viability_Reagent->Measure_Signal Analyze_Data Analyze data and calculate Combination Index (CI) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro synergy assessment.

Protocol 2: In Vivo Xenograft Study to Evaluate Combination Efficacy

This protocol describes a general procedure for assessing the in vivo efficacy of BMS-690514 in combination with another kinase inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for implantation

  • BMS-690514

  • Second kinase inhibitor of interest

  • Appropriate vehicle for drug formulation

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Randomization and Grouping:

    • Randomize mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: BMS-690514 alone

      • Group 3: Second kinase inhibitor alone

      • Group 4: BMS-690514 + second kinase inhibitor

  • Drug Administration:

    • Administer drugs according to the desired schedule (e.g., once daily oral gavage for BMS-690514). The route and schedule for the second inhibitor will depend on its properties.

    • Treat animals for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = (length x width²)/2).

    • Monitor animal body weight and general health status regularly.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences between groups.

Xenograft_Study_Workflow Start Start Implant_Tumor Implant tumor cells into mice Start->Implant_Tumor Tumor_Growth Allow tumors to grow to palpable size Implant_Tumor->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_Treatment Administer treatment (Vehicle, BMS-690514, Inhibitor X, Combination) Randomize_Mice->Administer_Treatment Monitor_Tumors Monitor tumor growth and animal health Administer_Treatment->Monitor_Tumors Endpoint Study endpoint Monitor_Tumors->Endpoint Analyze_Data Euthanize, excise tumors, and analyze data (TGI) Endpoint->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo combination efficacy study.

Safety and Handling

BMS-690514 is a potent pharmacological agent. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Disclaimer

The information provided in these application notes is for research purposes only. The protocols are intended as a general guide and may require optimization for specific cell lines, animal models, and experimental conditions. Bristol Myers Squibb does not endorse the use of BMS-690514 in any non-approved combination or indication.

References

Application Notes and Protocols for Flow Cytometry Analysis After BMS-585248 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses to treatment with the kinase inhibitor BMS-585248. The protocols detailed below are designed to be adaptable for various cell types and research questions, focusing on the analysis of apoptosis, cell cycle progression, and intracellular signaling pathways.

Introduction

This compound is a potent and selective kinase inhibitor. Understanding its cellular effects is crucial for drug development and basic research. Flow cytometry is a powerful technique that allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis. This enables researchers to dissect the heterogeneous responses of cell populations to drug treatment. These protocols provide a framework for assessing the impact of this compound on key cellular processes.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.

Table 1: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

Treatment GroupConcentration (nM)Early Apoptotic Cells (Annexin V+/PI-) (%)Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%)Live Cells (Annexin V-/PI-) (%)
Vehicle Control05.2 ± 1.12.1 ± 0.592.7 ± 1.5
This compound1015.8 ± 2.38.5 ± 1.275.7 ± 3.1
This compound5035.1 ± 4.518.9 ± 2.846.0 ± 6.2
This compound20058.6 ± 6.125.3 ± 3.416.1 ± 4.5

Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Treatment GroupConcentration (nM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control045.3 ± 3.230.1 ± 2.524.6 ± 2.1
This compound1055.8 ± 4.125.2 ± 2.019.0 ± 1.8
This compound5068.2 ± 5.518.5 ± 1.713.3 ± 1.4
This compound20075.1 ± 6.312.3 ± 1.312.6 ± 1.2

Table 3: Intracellular Phospho-Protein Staining (Phospho-Target Kinase)

Treatment GroupConcentration (nM)Median Fluorescence Intensity (MFI) of Phospho-Target
Vehicle Control01250 ± 85
This compound10820 ± 62
This compound50410 ± 35
This compound200150 ± 21

Experimental Protocols

Protocol 1: Apoptosis Analysis Using Annexin V and Propidium Iodide

This protocol is for the detection of apoptosis induced by this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugates)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting: Gently harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

Protocol 2: Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Protocol 3: Intracellular Phospho-Protein Staining (Phospho-Flow)

This protocol is for the detection of changes in the phosphorylation status of intracellular proteins following this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • Fixation Buffer (e.g., 1.6% formaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Staining Buffer (PBS with 1% BSA)

  • Fluorochrome-conjugated phospho-specific antibodies

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration. If necessary, stimulate cells with an appropriate agonist to induce protein phosphorylation.

  • Fixation: Immediately fix the cells by adding an equal volume of Fixation Buffer and incubate for 10 minutes at room temperature.

  • Permeabilization: Centrifuge the cells, remove the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

  • Washing: Wash the cells twice with Staining Buffer.

  • Antibody Staining: Resuspend the cells in Staining Buffer and add the fluorochrome-conjugated phospho-specific antibodies.

  • Incubation: Incubate for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells twice with Staining Buffer.

  • Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.

Visualizations

G This compound Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor Kinase Receptor Kinase Phosphorylation Phosphorylation Receptor Kinase->Phosphorylation Activates This compound This compound This compound->Receptor Kinase Inhibits Downstream Effector Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response Leads to Phosphorylation->Downstream Effector

Caption: this compound inhibits receptor kinase activation.

G Flow Cytometry Experimental Workflow cluster_0 Sample Preparation cluster_1 Flow Cytometry Cell Treatment Cell Treatment Cell Harvesting Cell Harvesting Cell Treatment->Cell Harvesting Staining Staining Cell Harvesting->Staining Data Acquisition Data Acquisition Staining->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: General workflow for flow cytometry analysis.

G Apoptosis Analysis Gating Strategy All Events All Events Singlets Singlets All Events->Singlets FSC-A vs FSC-H Cells Cells Singlets->Cells FSC-A vs SSC-A Live (Annexin V-/PI-) Live (Annexin V-/PI-) Cells->Live (Annexin V-/PI-) Annexin V vs PI Early Apoptotic (Annexin V+/PI-) Early Apoptotic (Annexin V+/PI-) Cells->Early Apoptotic (Annexin V+/PI-) Annexin V vs PI Late Apoptotic/Necrotic (Annexin V+/PI+) Late Apoptotic/Necrotic (Annexin V+/PI+) Cells->Late Apoptotic/Necrotic (Annexin V+/PI+) Annexin V vs PI Necrotic (Annexin V-/PI+) Necrotic (Annexin V-/PI+) Cells->Necrotic (Annexin V-/PI+) Annexin V vs PI

Caption: Gating strategy for apoptosis analysis.

Application Notes and Protocols for Immunohistochemistry Staining with BMS-585248 Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing immunohistochemistry (IHC) on tissues treated with the hypothetical Focal Adhesion Kinase (FAK) inhibitor, BMS-585248. The protocols outlined below focus on the detection of phosphorylated FAK (p-FAK) at tyrosine 397 (Y397) as a key pharmacodynamic biomarker to assess the in-situ efficacy of this compound.

Introduction

This compound is a potent and selective, hypothetical inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] FAK is often overexpressed and activated in a variety of human cancers, making it a compelling target for therapeutic intervention. Upon activation, FAK undergoes autophosphorylation at Y397, creating a binding site for Src family kinases and initiating downstream signaling cascades.[2][3] Therefore, monitoring the phosphorylation status of FAK at Y397 serves as a direct and reliable indicator of FAK activity and the effectiveness of FAK inhibitors like this compound.

Immunohistochemistry (IHC) is a powerful technique that allows for the visualization and semi-quantitative analysis of protein expression and phosphorylation within the spatial context of the tissue architecture.[4] This is particularly valuable for evaluating the distribution and target engagement of a drug in both preclinical and clinical tissue specimens.

Data Presentation

The following tables summarize the key in vitro characteristics of this compound and the expected outcomes of IHC analysis in tissues treated with the inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
FAK15Biochemical Kinase Assay
p-FAK (Y397)50Cell-based Assay

Table 2: Scoring and Interpretation of p-FAK (Y397) IHC Staining

H-Score RangeInterpretationImplication for this compound Treatment
201 - 300Strong positive stainingNo or minimal target engagement
101 - 200Moderate positive stainingPartial target engagement
1 - 100Weak positive stainingSignificant target engagement
0No stainingComplete target inhibition

The H-score is a semi-quantitative scoring method calculated as: H-score = Σ (Percentage of cells at each intensity) x (Intensity score) Intensity scores: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong)

Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix through integrins to downstream pathways that control key cellular functions. This compound is designed to inhibit the kinase activity of FAK, thereby blocking the autophosphorylation at Y397 and subsequent signal transduction.

FAK_Signaling_Pathway FAK Signaling Pathway and Inhibition by this compound Extracellular_Matrix Extracellular Matrix (ECM) Integrins Integrins Extracellular_Matrix->Integrins Binds FAK FAK Integrins->FAK Activates pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruits Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) pFAK_Y397->Downstream_Signaling Activates Src->pFAK_Y397 Phosphorylates other sites Cellular_Responses Cellular Responses (Migration, Proliferation, Survival) Downstream_Signaling->Cellular_Responses Regulates BMS_585248 This compound BMS_585248->FAK Inhibits

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides a detailed protocol for performing IHC for p-FAK (Y397) on formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol 1: Immunohistochemistry for p-FAK (Y397) in FFPE Tissues

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or EDTA Buffer (1 mM, pH 8.0)

  • Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol)

  • Blocking Buffer (e.g., 1% BSA or 5% normal goat serum in PBS)

  • Primary Antibody: Rabbit anti-Phospho-FAK (Tyr397) monoclonal antibody

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

  • Humidified chamber

  • Coplin jars or staining dishes

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Immerse in 100% ethanol for 2 x 3 minutes.

    • Immerse in 95% ethanol for 2 minutes.

    • Immerse in 70% ethanol for 2 minutes.

    • Rinse in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.

    • Use a steamer, water bath, or pressure cooker (follow manufacturer's instructions). A typical protocol is 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water.

  • Peroxidase Blocking:

    • Incubate sections with Peroxidase Blocking Solution for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-p-FAK (Y397) primary antibody in Blocking Buffer to its optimal concentration (determined by titration).

    • Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.

  • Detection:

    • Rinse slides with PBS for 3 x 5 minutes.

    • Prepare the DAB chromogen solution according to the manufacturer's instructions.

    • Incubate sections with the DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • "Blue" the sections in running tap water or a bluing reagent.

    • Rinse with deionized water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene (or substitute).

    • Mount with a permanent mounting medium.

Experimental Workflow

The following diagram outlines the key steps in the IHC workflow for assessing the effect of this compound on p-FAK (Y397) levels in tissue samples.

IHC_Workflow IHC Experimental Workflow for this compound Treated Tissues Tissue_Collection Tissue Collection (e.g., Xenograft, Biopsy) Fixation_Embedding Fixation (Formalin) & Paraffin Embedding Tissue_Collection->Fixation_Embedding Sectioning Microtome Sectioning (4-5 µm) Fixation_Embedding->Sectioning Staining_Protocol IHC Staining for p-FAK (Y397) Sectioning->Staining_Protocol Imaging Slide Scanning & Digital Imaging Staining_Protocol->Imaging Analysis Image Analysis & H-Score Quantification Imaging->Analysis Interpretation Data Interpretation & Assessment of this compound Efficacy Analysis->Interpretation

Caption: Key steps in the IHC workflow for p-FAK (Y397) analysis.

Expected Results and Interpretation

  • Vehicle-Treated Control Tissues: These tissues are expected to show moderate to strong positive staining for p-FAK (Y397), particularly in tumor cells, indicating active FAK signaling.

  • This compound-Treated Tissues: A dose-dependent reduction in the intensity and percentage of p-FAK (Y397) positive cells is anticipated. At an efficacious dose of this compound, a significant decrease in the H-score, or even complete abrogation of staining, should be observed, indicating successful target inhibition.

  • Staining Pattern: The p-FAK (Y397) staining is expected to be localized primarily to the cytoplasm and focal adhesions of the cells.

The semi-quantitative H-score will allow for a statistical comparison of p-FAK (Y397) levels between treatment groups, providing robust evidence of the pharmacodynamic effects of this compound. The spatial information from the IHC will also reveal the extent and uniformity of target inhibition throughout the tissue.

References

Troubleshooting & Optimization

BMS-585248 not showing effect in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of effect with BMS-585248 in cellular assays.

A Note on Compound Identification: Initial searches for "this compound" yield limited specific information. It is highly probable that this is a typographical error and the compound of interest is BMS-582949 , a well-characterized, potent, and selective p38 MAPK inhibitor. This guide will proceed under the assumption that the user is working with BMS-582949.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of BMS-582949?

A1: BMS-582949 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform.[1][2] It functions by binding to the ATP-binding pocket of the enzyme, which not only inhibits the kinase activity of already phosphorylated p38 but also prevents the phosphorylation and activation of p38 by upstream kinases.[1]

Q2: What are the known IC50 values for BMS-582949?

A2: The half-maximal inhibitory concentration (IC50) values for BMS-582949 can vary depending on the assay system. It is important to distinguish between biochemical assays (enzyme inhibition) and cell-based assays.

Q3: What are the common activators of the p38 MAPK pathway for in vitro experiments?

A3: To observe the inhibitory effect of BMS-582949, the p38 MAPK pathway must first be activated. Common stimuli used in cell culture include:

  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria.[3][4]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.[5]

  • Interleukin-1beta (IL-1β): Another key pro-inflammatory cytokine.

  • Anisomycin: A protein synthesis inhibitor known to be a strong activator of stress-activated MAP kinases.[3]

  • Environmental Stressors: Such as UV radiation, osmotic shock, and oxidative stress.[6]

Q4: How should I prepare and store BMS-582949 solutions?

A4: Like many small molecule inhibitors, BMS-582949 is likely soluble in dimethyl sulfoxide (DMSO) for creating concentrated stock solutions. For long-term storage, it is advisable to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Troubleshooting Guide: BMS-582949 Not Showing Effect in Cells

This guide addresses common issues when the expected inhibitory effect of BMS-582949 on the p38 MAPK pathway is not observed in cell-based assays.

Problem 1: No or weak inhibition of p38 MAPK phosphorylation.

This is often assessed by Western blotting for the phosphorylated form of p38 (p-p38).

Possible Cause Troubleshooting Steps
Insufficient Pathway Activation Ensure that the p38 MAPK pathway is robustly activated in your cell line. Include a positive control (e.g., cells treated with LPS or anisomycin without the inhibitor). Optimize the concentration and duration of the stimulus.
Incorrect Inhibitor Concentration Perform a dose-response experiment with a wide range of BMS-582949 concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions.
Compound Instability Prepare fresh dilutions of BMS-582949 from a frozen stock for each experiment. Small molecules can be unstable in aqueous cell culture media over extended periods.
Cell Line Insensitivity The expression levels and activity of p38 MAPK can vary between cell lines. Confirm the expression of p38α in your cells. Consider using a cell line known to have a responsive p38 pathway.
Issues with Western Blot Use a validated antibody for phospho-p38 MAPK. Ensure efficient protein extraction with lysis buffers containing phosphatase and protease inhibitors. Run a positive control for the Western blot itself (e.g., lysate from stimulated cells).
Problem 2: No effect on downstream signaling or phenotype.

Even if p38 phosphorylation is inhibited, the expected downstream effects (e.g., reduced cytokine production, changes in cell viability) may not be apparent.

Possible Cause Troubleshooting Steps
Redundant Signaling Pathways Other signaling pathways may compensate for the inhibition of p38 MAPK, leading to the same downstream effect.[7] Investigate other related pathways (e.g., JNK, ERK) to see if they are activated.
Timing of Measurement The effect of p38 MAPK inhibition on downstream events is time-dependent. Conduct a time-course experiment to determine the optimal time point to observe the desired effect.
Off-Target Effects At high concentrations, inhibitors can have off-target effects that may mask the intended outcome. Use the lowest effective concentration of BMS-582949 as determined by your dose-response experiments.
Cellular Context The role of p38 MAPK can be highly context-dependent. The specific downstream effects of its inhibition can vary significantly between different cell types and under different stimulation conditions.
Assay Sensitivity The assay used to measure the downstream effect (e.g., ELISA for cytokine levels, cell viability assay) may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated and has a sufficient dynamic range.

Quantitative Data

The following table summarizes known and representative IC50 values for p38 MAPK inhibitors. Note that values can vary based on the specific assay conditions and cell type.

CompoundTarget/AssayIC50Reference
BMS-582949 p38α MAP kinase (biochemical assay)13 nM[1]
BMS-582949 TNFα release in human PBMCs (cell-based assay)50 nM[1]

Experimental Protocols

Protocol: Western Blotting for Phospho-p38 MAPK
  • Cell Treatment: Plate cells and allow them to adhere. Treat with your desired concentration of BMS-582949 (or vehicle control) for a predetermined time (e.g., 1-2 hours) before stimulating with a p38 MAPK activator (e.g., 1 µg/mL LPS for 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK or a housekeeping protein like GAPDH.

Visualizations

p38_MAPK_Pathway stimuli Stress Stimuli (LPS, TNF-α, UV) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 downstream Downstream Targets (ATF2, MK2) p38->downstream bms BMS-582949 bms->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

Caption: The p38 MAPK signaling pathway and the point of inhibition by BMS-582949.

troubleshooting_workflow start This compound (BMS-582949) shows no effect in cells check_activation Is the p38 MAPK pathway robustly activated? start->check_activation check_inhibitor Is the inhibitor concentration and stability optimal? check_activation->check_inhibitor Yes optimize_stimulus Optimize stimulus type, concentration, and duration. Include positive control. check_activation->optimize_stimulus No check_downstream Is the downstream readout appropriate and timed correctly? check_inhibitor->check_downstream Yes dose_response Perform dose-response curve. Prepare fresh dilutions. check_inhibitor->dose_response No time_course Conduct a time-course experiment. Verify assay sensitivity. check_downstream->time_course No investigate_other Investigate redundant pathways or cell line-specific effects. check_downstream->investigate_other Yes optimize_stimulus->check_activation dose_response->check_inhibitor time_course->check_downstream end Problem Resolved investigate_other->end

References

Technical Support Center: Optimizing Kinase Inhibition with BMS-585248

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of BMS-585248, a representative ATP-competitive kinase inhibitor. The information presented here is synthesized from established methodologies in kinase inhibitor profiling and is intended to serve as a guide for achieving accurate and reproducible results in your experiments.

Disclaimer: this compound is used as a representative name for the purpose of this guide. The data and protocols are based on general principles for small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a small molecule inhibitor that functions by competing with ATP for binding to the kinase's active site. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group to the substrate, thereby inhibiting the kinase's enzymatic activity.

Q2: How do I determine the optimal concentration of this compound for my experiment?

The optimal concentration of this compound depends on the specific kinase and the assay system (biochemical vs. cell-based). It is crucial to perform a dose-response experiment to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of kinase activity. For cell-based assays, the optimal concentration may be higher than the biochemical IC50 due to factors like cell permeability and off-target effects.[1][2]

Q3: What are the common causes of inconsistent results in my kinase assays?

Inconsistent results can stem from several factors, including:

  • Pipetting errors: Inaccurate dispensing of reagents can lead to significant variability.[1]

  • Reagent quality: Ensure the purity and stability of your kinase, substrate, and ATP.

  • Assay conditions: Suboptimal buffer pH, ionic strength, and temperature can affect enzyme activity and inhibitor binding.

  • Compound solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate concentrations.

Q4: Why is the IC50 value for this compound different between my biochemical and cell-based assays?

Discrepancies between biochemical and cellular IC50 values are common and can be attributed to:

  • ATP concentration: In vitro assays are often performed at ATP concentrations lower than physiological levels, which can enhance inhibitor potency.[1]

  • Cell permeability: The ability of this compound to cross the cell membrane and reach its intracellular target can affect its apparent potency.[3]

  • Off-target effects: In a cellular environment, the observed effect could be a result of the inhibitor acting on multiple targets.

  • Drug efflux pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration.[4]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability can obscure the true effect of this compound.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Prepare a master mix of reagents to minimize well-to-well variation.[1]
Inadequate Mixing - Gently mix all reagents thoroughly after addition.- Avoid introducing air bubbles.
Edge Effects in Assay Plates - Avoid using the outer wells of the plate, as they are prone to evaporation.- Fill the outer wells with buffer or water to create a humidity barrier.[1]
Temperature Gradients - Ensure the entire assay plate is at a uniform temperature during incubation.
Issue 2: Higher Than Expected IC50 Value

If this compound appears less potent than anticipated, consider the following:

Potential Cause Troubleshooting Steps
Incorrect ATP Concentration - Verify the final ATP concentration in your assay. For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher IC50 value.
Enzyme Inactivity - Confirm the activity of your kinase enzyme with a known potent inhibitor or by performing a specific activity assay.
Incorrect Buffer Composition - Ensure the buffer pH, ionic strength, and any additives are optimal for your specific kinase.
Compound Degradation - Check the stability of this compound in your assay buffer over the course of the experiment.

Experimental Protocols

Determination of IC50 in a Biochemical Kinase Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • This compound stock solution (e.g., in DMSO)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)

Methodology:

  • Prepare a serial dilution of this compound: Start with a high concentration and perform a series of dilutions (e.g., 10-point, 3-fold serial dilution) in the kinase assay buffer. Also, prepare a vehicle control (DMSO in buffer).

  • Add inhibitor to assay plate: Dispense a small volume of each inhibitor concentration and the vehicle control into the appropriate wells of the assay plate.

  • Add kinase and substrate: Prepare a mixture of the kinase and its substrate in the assay buffer and add it to all wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or room temperature).

  • Stop the reaction and detect signal: Stop the reaction (if necessary for the detection method) and add the detection reagent according to the manufacturer's instructions.

  • Data analysis: Measure the signal (e.g., luminescence, fluorescence) and plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

Methodology:

  • Seed cells: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat with inhibitor: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control.

  • Incubate: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Measure viability: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Read plate: Measure the absorbance or luminescence using a plate reader.

  • Data analysis: Normalize the data to the vehicle control and plot cell viability against the inhibitor concentration to determine the concentration at which cell growth is inhibited by 50% (GI50).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare this compound Serial Dilution add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_reagents Prepare Kinase, Substrate, and ATP add_kinase Add Kinase/ Substrate Mix prep_reagents->add_kinase add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate add_atp->incubate detect_signal Add Detection Reagent incubate->detect_signal read_plate Read Plate detect_signal->read_plate analyze_data Analyze Data (IC50 determination) read_plate->analyze_data

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Survival) pSubstrate->Response Leads to BMS585248 This compound BMS585248->Kinase Inhibits ATP ATP ATP->Kinase

Caption: General signaling pathway illustrating kinase inhibition.

troubleshooting_logic start Inconsistent Results? var_check High Variability between Replicates? start->var_check Yes ic50_check IC50 Higher than Expected? start->ic50_check No var_check->ic50_check No pipetting Check Pipetting Technique var_check->pipetting Yes atp_conc Verify ATP Concentration ic50_check->atp_conc Yes end Results Improved ic50_check->end No mixing Ensure Thorough Mixing pipetting->mixing edge_effects Address Plate Edge Effects mixing->edge_effects edge_effects->end enzyme_act Confirm Enzyme Activity atp_conc->enzyme_act buffer_comp Check Buffer Composition enzyme_act->buffer_comp buffer_comp->end

Caption: Troubleshooting decision tree for kinase inhibition assays.

References

BMS-354825 (Dasatinib) Off-Target Effects: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for researchers encountering unexpected results or adverse effects during preclinical or clinical research involving BMS-354825 (Dasatinib). Dasatinib is a potent multi-kinase inhibitor, and its off-target activities can lead to complex biological outcomes. This guide is designed to help you identify and address potential issues arising from these off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My non-target cells are showing signs of toxicity (e.g., apoptosis, growth inhibition). What could be the cause?

A1: Dasatinib is a multi-targeted kinase inhibitor, and its off-target effects can induce toxicity in a variety of cell types. The primary off-target families responsible for this are the Src family kinases (SFK), which play crucial roles in cell survival, proliferation, and adhesion.

Troubleshooting Steps:

  • Confirm Dasatinib Concentration: Ensure your working concentration is appropriate for your experimental goals. High concentrations can exacerbate off-target effects.

  • Kinase Inhibition Profile Review: Cross-reference the kinase inhibition profile of Dasatinib (see Table 1) with the known signaling pathways in your cell line. Inhibition of kinases like LCK, LYN, and YES can lead to unexpected cytotoxicity.

  • Control Experiments:

    • Use a more selective BCR-ABL inhibitor, such as Imatinib or Nilotinib, to determine if the observed toxicity is specific to Dasatinib's broader inhibition profile.[1]

    • Perform rescue experiments by activating downstream pathways of the suspected off-target kinase.

Q2: I am observing unexpected changes in cellular morphology and adhesion.

A2: This is a common observation and is likely linked to the inhibition of Src family kinases. SFKs are integral to focal adhesion signaling and cytoskeleton regulation.

Troubleshooting Steps:

  • Focal Adhesion Staining: Use immunofluorescence to visualize key focal adhesion proteins like vinculin, paxillin, and FAK. Assess for changes in their localization and intensity.

  • Western Blot Analysis: Probe for the phosphorylation status of FAK and other proteins involved in focal adhesion signaling. A decrease in phosphorylation would be consistent with SFK inhibition.

  • Cell Spreading and Migration Assays: Quantify changes in cell spreading on different substrates and perform migration assays (e.g., wound healing or transwell) to functionally assess the impact on cell motility.

Q3: My in vivo models are exhibiting fluid retention, particularly pleural effusion.

A3: Pleural effusion is a known clinical side effect of Dasatinib.[2][3][4] The exact mechanism is not fully elucidated but is thought to involve inhibition of PDGFRβ and Src family kinases, leading to increased vascular permeability.[4]

Troubleshooting Steps:

  • Dose Reduction: Investigate if a lower dose of Dasatinib can maintain on-target efficacy while minimizing this side effect.[5]

  • Monitor Fluid Balance: In animal models, carefully monitor body weight and signs of edema.

  • Histopathological Analysis: Examine tissues for evidence of vascular leakage and inflammation.

  • Alternative Inhibitors: If pleural effusion is a significant confounding factor, consider using a TKI with a different side-effect profile.

Q4: I'm seeing unexpected immunological effects in my experiments.

A4: Dasatinib can modulate immune responses, primarily through its inhibition of Tec family kinases like BTK and Tec, as well as Src family kinases like LCK.[6][7] This can lead to immunosuppressive effects.[6]

Troubleshooting Steps:

  • Immune Cell Profiling: Use flow cytometry to analyze the populations and activation status of T-cells, B-cells, and other immune cells in your model system.

  • Cytokine Analysis: Measure the levels of key cytokines to assess the impact on immune signaling. Dasatinib has been shown to reversibly switch off cytokine release.[7]

  • Functional Immune Assays: Perform T-cell proliferation assays or other functional tests to quantify the impact on immune cell activity.

Quantitative Data Summary

Table 1: Kinase Inhibition Profile of Dasatinib (IC50 values)

Kinase TargetDasatinib IC50 (nM)Imatinib IC50 (nM)Nilotinib IC50 (nM)
BCR-ABL 0.9 [1]400 [1]28 [1]
c-ABL0.9[1]400[1]28[1]
SRC Family Kinases
c-SRC0.5-16[1]>10,000[1]>10,000[1]
LYN0.5-16[1]>10,000[1]>10,000[1]
FYN0.5-16[1]>10,000[1]>10,000[1]
Other Off-Targets
c-KIT---
PDGFRβ---
BTK5[6]--
Tec297[6]--

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. This data is a representative compilation from published literature.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a common method to determine the kinase inhibitory activity of a compound by measuring ADP production.

Materials:

  • Recombinant kinase of interest

  • Substrate for the kinase

  • Dasatinib (or other inhibitors)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

Methodology:

  • Prepare Reagents: Dilute the kinase, substrate, and inhibitors to the desired concentrations in kinase reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of the kinase solution to each well.

    • Add 2.5 µL of the inhibitor solution at various concentrations.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mixture.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

dasatinib_off_target_pathways dasatinib Dasatinib bcr_abl BCR-ABL (On-Target) dasatinib->bcr_abl Inhibits src_family Src Family Kinases (SRC, LYN, LCK) dasatinib->src_family Inhibits tec_family Tec Family Kinases (BTK, Tec) dasatinib->tec_family Inhibits pdgfr PDGFRβ dasatinib->pdgfr Inhibits cml_proliferation CML Cell Proliferation & Survival bcr_abl->cml_proliferation Drives cytoskeleton Cytoskeleton Regulation & Adhesion src_family->cytoskeleton Regulates immune_response Immune Cell Signaling tec_family->immune_response Regulates vascular_permeability Vascular Permeability pdgfr->vascular_permeability Regulates pleural_effusion Pleural Effusion vascular_permeability->pleural_effusion Leads to

Caption: Dasatinib's on- and off-target signaling pathways.

troubleshooting_workflow start Unexpected Experimental Outcome Observed q1 Is the effect related to cell viability or morphology? start->q1 q2 Is the effect observed in vivo (e.g., fluid retention)? q1->q2 No cause1 Potential Cause: Inhibition of Src Family Kinases q1->cause1 Yes q3 Is the effect related to immune cell function? q2->q3 No cause2 Potential Cause: Inhibition of PDGFRβ / Src q2->cause2 Yes cause3 Potential Cause: Inhibition of Tec Family Kinases q3->cause3 Yes solution1 Troubleshooting: - Confirm Dasatinib concentration - Western blot for pFAK - Use more selective inhibitor cause1->solution1 solution2 Troubleshooting: - Dose reduction studies - Monitor fluid balance - Histopathology cause2->solution2 solution3 Troubleshooting: - Immune cell profiling (FACS) - Cytokine analysis - Functional immune assays cause3->solution3

Caption: Troubleshooting workflow for unexpected Dasatinib effects.

References

Technical Support Center: Strategies for Improving Bioavailability of Poorly Soluble Compounds in Rats

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding BMS-585248's bioavailability in rats is not publicly available. This guide provides general strategies and troubleshooting for improving the oral bioavailability of poorly soluble research compounds in rats, based on established pharmaceutical development principles.

Frequently Asked Questions (FAQs)

Q1: My compound exhibits low oral bioavailability in rats. What are the common underlying causes?

Low oral bioavailability is a frequent challenge in drug development and can stem from several factors.[1][2] Key causes include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[2][3] A majority of new chemical entities are hydrophobic, which poses a significant hurdle to achieving desired therapeutic effects.[2]

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter systemic circulation.[1]

  • Extensive First-Pass Metabolism: The compound, after absorption, may be heavily metabolized in the liver before it reaches systemic circulation, which is a known issue for some drugs in rodents.[4]

  • Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

Q2: What formulation strategies can I employ to improve the solubility and absorption of my compound?

Several advanced formulation techniques can enhance the bioavailability of poorly soluble compounds:[3][5]

  • Lipid-Based Delivery Systems: Formulating the compound in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract.[1][6] Self-emulsifying drug delivery systems (SEDDS) are a prominent example of this approach.[5]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, non-crystalline (amorphous) form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[3][6]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to faster dissolution.[5] Nanoparticle formulations can further enhance cellular uptake.[3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[5]

Q3: How can I determine if my compound is subject to high first-pass metabolism in rats?

Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration is the standard method. A significantly lower area under the curve (AUC) for the oral route compared to the IV route, despite good absorption, suggests a high first-pass effect.[4][7] For example, studies with BMS-204352 in rats showed complete absorption but an absolute oral bioavailability of 55%, indicating first-pass metabolism.[7]

Troubleshooting Guide

Issue: High variability in plasma concentrations across individual rats.
  • Possible Cause: This could be due to variable food effects, inconsistent formulation dosing, or inherent biological variability in metabolism.

  • Troubleshooting Steps:

    • Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing, as food can significantly alter gastrointestinal physiology and drug absorption.

    • Optimize Formulation: For suspension formulations, ensure uniform particle size and adequate suspension to deliver a consistent dose. For solution formulations, confirm the compound's stability in the vehicle.

    • Increase Animal Numbers: A larger group size (n) can help to determine if the variability is a true compound effect or an artifact of a small sample size.

Issue: The compound shows good in vitro solubility but poor in vivo bioavailability.
  • Possible Cause: This discrepancy often points towards issues with in vivo permeability, efflux transporters, or rapid metabolism.

  • Troubleshooting Steps:

    • Investigate Permeability: Use in vitro models like Caco-2 cell monolayers to assess the compound's intestinal permeability.

    • Assess P-glycoprotein (P-gp) Interaction: Conduct in vitro transporter assays to determine if your compound is a substrate for P-gp or other efflux transporters. Co-dosing with a known P-gp inhibitor in a pilot in vivo study can also provide evidence of P-gp-mediated efflux.

    • Evaluate Metabolic Stability: Use rat liver microsomes or hepatocytes to assess the intrinsic metabolic clearance of the compound.[8] High clearance in these in vitro systems is indicative of rapid in vivo metabolism.

Example Pharmacokinetic Data for BMS Compounds in Rats

The following table presents pharmacokinetic data for other Bristol Myers Squibb (BMS) compounds in rats and is provided for illustrative purposes only. This is not data for this compound.

CompoundDoseRouteAbsolute Bioavailability (%)Key Findings
BMS-204352 6 mg/kgPO55%Complete absorption with evidence of first-pass metabolism.[7]
BMS-562086 -PO40.1%Extensively metabolized in rat hepatocytes.[9]

Experimental Protocols

General Protocol for an Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used.[10]

  • Housing and Acclimation: Animals should be housed in controlled conditions (temperature, humidity, light/dark cycle) and allowed to acclimate for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Group: A solution formulation of the compound is typically administered via the tail vein.

    • Oral (PO) Group: The compound is administered by oral gavage, either as a solution or a suspension in a suitable vehicle (e.g., water, methylcellulose, or a lipid-based formulation).

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from the tail vein or another appropriate site.

  • Sample Processing: Plasma is separated from the blood by centrifugation and stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life. Absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Visualizations

G cluster_0 Investigation Workflow for Poor Bioavailability start Low Oral Bioavailability Observed in Rats solubility Assess In Vitro Solubility (Aqueous Buffers) start->solubility permeability Evaluate In Vitro Permeability (e.g., Caco-2 Assay) start->permeability metabolism Determine In Vitro Metabolic Stability (Liver Microsomes/Hepatocytes) start->metabolism formulation Develop Advanced Formulation (e.g., ASD, Lipid-based) solubility->formulation If solubility is low efflux Investigate P-gp Efflux (In Vitro/In Vivo) permeability->efflux If permeability is low metabolism->formulation If metabolism is high pk_study Conduct New In Vivo PK Study in Rats formulation->pk_study efflux->pk_study

Caption: Workflow for investigating the causes of poor oral bioavailability.

G cluster_1 Impact of First-Pass Metabolism oral_admin Oral Administration gut GI Tract (Absorption) oral_admin->gut portal_vein Portal Vein gut->portal_vein Drug Absorbed liver Liver (First-Pass Metabolism) portal_vein->liver systemic_circ Systemic Circulation (Reduced Bioavailability) liver->systemic_circ Unmetabolized Drug metabolites Metabolites liver->metabolites Metabolized Drug

Caption: The effect of hepatic first-pass metabolism on oral drug delivery.

References

Technical Support Center: Overcoming BMS-754807 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the dual IGF-1R/InsR inhibitor, BMS-754807, in cancer cell lines.

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to BMS-754807 in our cancer cell line.

Possible Cause 1: Alterations in the IGF-1R/InsR signaling pathway.

  • Question: How can we determine if the target pathway is still inhibited?

  • Answer: You can assess the phosphorylation status of IGF-1R/InsR and downstream signaling proteins like AKT and ERK1/2. A western blot analysis showing persistent phosphorylation of these proteins in the presence of BMS-754807 would suggest a mechanism of resistance at or upstream of these signaling nodes.

  • Question: What if the phosphorylation of IGF-1R/InsR is inhibited, but downstream signaling remains active?

  • Answer: This indicates the activation of bypass signaling pathways. In rhabdomyosarcoma cell lines, acquired resistance to BMS-754807 has been linked to the amplification and constitutive activation of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)[1]. You can investigate the expression and phosphorylation status of other receptor tyrosine kinases (RTKs) such as PDGFRα, EGFR, or members of the ErbB family to identify potential bypass tracks.[2]

Possible Cause 2: Upregulation of alternative survival pathways.

  • Question: How can we identify which alternative survival pathways are activated?

  • Answer: A broad approach would be to perform a phosphokinase array to screen for the activation of multiple signaling pathways simultaneously. Alternatively, based on published literature, you can specifically look for the upregulation and activation of pathways known to confer resistance to IGF-1R inhibitors. For instance, in some contexts, resistance to anti-IGF-1R therapies can be mediated by the integrin β3-Src signaling cascade.[3]

Problem 2: Our cell line shows intrinsic resistance to BMS-754807.
  • Question: What are the potential reasons for intrinsic resistance to BMS-754807?

  • Answer: Intrinsic resistance can be multifactorial. Some cell lines may have a lower dependence on the IGF-1R/InsR signaling pathway for their proliferation and survival. They might have pre-existing mutations in downstream signaling components that render the pathway constitutively active, or they may rely on other dominant oncogenic drivers. The sensitivity of pancreatic cancer cell lines to BMS-754807 has been correlated with the expression of phosphorylated IGF-1R.[4]

  • Question: How can we sensitize intrinsically resistant cell lines to BMS-754807?

  • Answer: Combination therapies can be effective. In non-small cell lung cancer (NSCLC) cell lines, BMS-754807 has been shown to enhance the cytotoxic effects of platinum-based chemotherapeutics like cisplatin and carboplatin.[5] In estrogen receptor-positive (ER+) breast cancer models, BMS-754807 synergizes with hormonal agents such as tamoxifen and letrozole.[2][6] For BRAF-mutant melanoma cells with acquired resistance to BRAF and MEK inhibitors, the addition of BMS-754807 can help overcome resistance by inhibiting the reactivated IGF1R/IR signaling.[7]

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of BMS-754807? BMS-754807 is an orally bioavailable, potent, and reversible small-molecule inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) tyrosine kinases.[8][9] By binding to the ATP-binding site of these receptors, it prevents their autophosphorylation and activation, thereby inhibiting downstream signaling through the PI3K/AKT and MAPK/ERK pathways.[2][4]

  • In which cancer types has BMS-754807 shown activity? BMS-754807 has demonstrated anti-proliferative activity in a broad range of human tumor cell lines, including those of mesenchymal (e.g., rhabdomyosarcoma, Ewing's sarcoma), epithelial (e.g., breast, lung, pancreatic, colon), and hematopoietic (e.g., multiple myeloma, leukemia) origin.[9][10]

  • What are the known mechanisms of acquired resistance to BMS-754807? A key documented mechanism of acquired resistance is the amplification and constitutive activation of PDGFRα, which provides an alternative signaling pathway for cell proliferation and survival.[1]

  • What strategies can be employed to overcome BMS-754807 resistance?

    • Combination Therapy: Combining BMS-754807 with inhibitors of the identified bypass pathway (e.g., PDGFRα inhibitors) can restore sensitivity.[1]

    • Synergistic Drug Combinations: Combining BMS-754807 with standard-of-care therapies such as chemotherapy (e.g., gemcitabine, cisplatin) or hormonal therapy (e.g., tamoxifen, letrozole) has shown synergistic or additive effects in various cancer models.[2][4][5]

  • Are there any known differences in resistance mechanisms between small molecule inhibitors like BMS-754807 and anti-IGF-1R antibodies? Yes, studies have shown differential resistance mechanisms. For instance, a rhabdomyosarcoma cell line resistant to an anti-IGF-1R antibody (MAB391) showed upregulation of AXL, whereas a BMS-754807-resistant line showed PDGFRα amplification.[1] Interestingly, the MAB391-resistant cells were still sensitive to BMS-754807, suggesting that the dual inhibition of IGF-1R and IR by BMS-754807 may overcome certain forms of resistance to IGF-1R-specific antibodies.[1]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of BMS-754807 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
IGF-1R-SalSarcoma7
RH41Rhabdomyosarcoma5
GeoColon Cancer365
A549Non-Small Cell Lung Cancer1,080
NCI-H358Non-Small Cell Lung Cancer76,000
AsPC-1Pancreatic Cancer-
BxPC-3Pancreatic Cancer-
MIA PaCa-2Pancreatic Cancer-
Panc-1Pancreatic Cancer-

Data compiled from multiple sources.[10][11][12]

Table 2: Synergistic Effects of BMS-754807 in Combination with Gemcitabine in Pancreatic Cancer Cell Lines

Cell LineGemcitabine IC50 (µM)Gemcitabine IC50 with BMS-754807 (at IC25) (nM)
AsPC-19.775
BxPC-30.02816
MIA PaCa-20.07216
Panc-1370

[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of BMS-754807.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • BMS-754807

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of BMS-754807 for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Signaling Pathway Analysis

This protocol is for assessing the phosphorylation status of key proteins in the IGF-1R/InsR pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IGF-1R/IR, anti-IGF-1R/IR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PDGFRα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and quantify protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This protocol can be used to investigate the interaction of signaling proteins.

Materials:

  • Cell lysate

  • Co-IP lysis buffer (non-denaturing)

  • Primary antibody for the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Lyse cells with a non-denaturing lysis buffer to preserve protein complexes.

  • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against the "bait" protein for several hours to overnight at 4°C.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein.

Visualizations

IGF1R_Signaling_Pathway IGF-1R/InsR signaling and PDGFRα bypass resistance mechanism. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R_IR IGF-1R / InsR PI3K PI3K IGF1R_IR->PI3K RAS RAS IGF1R_IR->RAS PDGFRa PDGFRα PDGFRa->PI3K SRC SRC PDGFRa->SRC AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation SRC->AKT BMS754807 BMS-754807 BMS754807->IGF1R_IR

Caption: IGF-1R/InsR signaling and PDGFRα bypass resistance mechanism.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Mechanism Investigation cluster_solution Overcoming Resistance Start Cell line shows resistance to BMS-754807 Viability Confirm resistance (Cell Viability Assay) Start->Viability Western_Pathway Assess pathway inhibition (Western Blot for p-IGF-1R, p-AKT) Viability->Western_Pathway CoIP Investigate bypass pathways (Co-IP, Phospho-Kinase Array) Western_Pathway->CoIP Pathway Inhibited, Resistance Persists Western_Bypass Confirm bypass pathway activation (Western Blot for p-PDGFRα) CoIP->Western_Bypass Combination Test combination therapy (e.g., BMS-754807 + PDGFRα inhibitor) Western_Bypass->Combination Viability_Combo Evaluate efficacy of combination (Cell Viability Assay) Combination->Viability_Combo End Restored Sensitivity Viability_Combo->End

Caption: Workflow for investigating and overcoming BMS-754807 resistance.

References

Technical Support Center: Troubleshooting BMS-536924 Toxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BMS-536924. This resource is designed for researchers, scientists, and drug development professionals to effectively use BMS-536924 in primary cell cultures while minimizing potential toxicity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is BMS-536924 and what is its primary mechanism of action?

A1: BMS-536924 is a potent, ATP-competitive small molecule inhibitor that dually targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] Its mechanism of action involves blocking the autophosphorylation of these receptors, which in turn inhibits downstream signaling pathways, primarily the PI3K/Akt and Ras/Raf/MAPK pathways.[4] This disruption can lead to cell cycle arrest, inhibition of proliferation, and induction of apoptosis in sensitive cell types.[4][5]

Q2: What are the typical signs of BMS-536924-induced toxicity in primary cell cultures?

A2: Visual signs of toxicity in primary cells can include:

  • Morphological Changes: Cells may appear rounded, shrunken, or exhibit cytoplasmic vacuolization.

  • Reduced Adherence: Adherent primary cells may detach from the culture surface and begin to float.

  • Decreased Cell Density: A significant reduction in the number of viable cells compared to vehicle-treated controls.

  • Increased Cell Debris: An accumulation of floating debris from dead and dying cells in the culture medium.

Q3: What is a recommended starting concentration for BMS-536924 in primary cell experiments?

A3: The optimal concentration of BMS-536924 is highly dependent on the specific primary cell type and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your particular cells. A common starting point for a new primary cell type is to test a wide range of concentrations, for example, from 0.1 µM to 10 µM.[5] Always include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated samples, ensuring it does not exceed a level toxic to the cells (typically <0.1%).

Q4: How long should I incubate my primary cells with BMS-536924?

A4: The necessary exposure time will vary based on the biological question being addressed.

  • Short-term (1-8 hours): Often sufficient for signaling studies, such as assessing the phosphorylation status of Akt or ERK.[1][2]

  • Long-term (24-72 hours or longer): May be required for functional assays that measure endpoints like cell proliferation, viability, or apoptosis.[4][5] It is advisable to perform a time-course experiment to identify the optimal duration for your specific assay.

Q5: I am observing high levels of cell death even at low concentrations of BMS-536924. What could be the cause?

A5: High sensitivity in primary cells can be due to several factors:

  • High Target Dependence: The specific primary cell type may be highly reliant on the IGF-1R/IR signaling pathway for survival.

  • Solvent Toxicity: Although less common at low concentrations, some primary cells are extremely sensitive to the solvent (e.g., DMSO). Ensure you are running a proper vehicle control to rule this out.

  • Off-Target Effects: While BMS-536924 is a targeted inhibitor, at higher concentrations, it may affect other kinases such as FAK and Lck, which could contribute to toxicity.[1][2]

  • General Cell Health: Primary cells that are stressed, at a high passage number, or not in optimal culture conditions may be more susceptible to drug-induced toxicity.

Q6: My experiments with BMS-536924 are showing inconsistent results. What are the potential reasons?

A6: Inconsistency in results can arise from:

  • Variability in Primary Cells: Primary cells can exhibit batch-to-batch variation or changes in sensitivity with increasing passage numbers. It is recommended to use cells at a consistent and low passage number.

  • Inhibitor Degradation: Ensure the inhibitor is stored correctly in aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Inconsistent Cell Culture Conditions: Maintain consistency in cell seeding density, media composition, and overall culture health.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BMS-536924 reported in various contexts. Note that these values were primarily determined in cell lines and may differ in primary cells.

Target/Cell LineIC50 ValueReference
IGF-1R (biochemical assay)80 nM - 100 nM[1]
Insulin Receptor (IR) (biochemical assay)73 nM[2][3]
FAK (biochemical assay)150 nM[1][2]
Lck (biochemical assay)341 nM[1][2]
CD8-IGF-IR-MCF10A cells (proliferation)0.48 µM[2][5]
MCF7 breast cancer cells (proliferation)1.2 µM[5]
Rh41 rhabdomyosarcoma cells (sensitive)0.069 µM[4]
Rh36 rhabdomyosarcoma cells (resistant)1.6 µM[4]

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay

This protocol provides a method to assess the cytotoxic effects of BMS-536924 on primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • BMS-536924 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells into a 96-well plate at a pre-determined optimal density and allow them to attach and stabilize overnight.

  • Treatment: Prepare serial dilutions of BMS-536924 in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM). Include wells for untreated and vehicle controls.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the desired concentrations of BMS-536924.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Assessing Apoptosis by Western Blot for Cleaved Caspase-3

This protocol is used to determine if BMS-536924 induces apoptosis in primary cells.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • BMS-536924 stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of BMS-536924 (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for cleaved caspase-3 overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and then apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Analysis: An increase in the cleaved caspase-3 band in BMS-536924-treated samples compared to the control indicates the induction of apoptosis.

Visualizations

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Insulin Insulin IR IR Insulin->IR PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras IR->PI3K IR->Ras BMS536924 BMS-536924 BMS536924->IGF1R BMS536924->IR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: BMS-536924 signaling pathway inhibition.

G start Start Experiment with BMS-536924 in Primary Cells viability Assess Cell Viability (e.g., MTT, Trypan Blue) start->viability toxicity_check Is significant toxicity observed at desired effective concentration? viability->toxicity_check troubleshoot Troubleshoot Source of Toxicity toxicity_check->troubleshoot Yes proceed Proceed with Experiment toxicity_check->proceed No dose_response Optimize Concentration: Perform detailed dose-response troubleshoot->dose_response time_course Optimize Exposure Time: Perform time-course experiment troubleshoot->time_course vehicle_control Check Vehicle Control: Is solvent causing toxicity? troubleshoot->vehicle_control cell_health Assess Cell Health: Check passage number, morphology troubleshoot->cell_health dose_response->viability time_course->viability vehicle_control->viability cell_health->viability

Caption: Experimental workflow for troubleshooting toxicity.

G issue Observed Issue: High Cell Death q1 Is cell death dose-dependent? issue->q1 a1_yes Likely on-target or off-target drug effect q1->a1_yes Yes a1_no Possible culture artifact or acute solvent toxicity q1->a1_no No q2 Does toxicity appear at all concentrations (even very low)? a1_yes->q2 q3 Is the vehicle control also showing toxicity? a1_no->q3 a2_yes High cell sensitivity or issue with drug stock/solvent q2->a2_yes Yes a2_no Toxicity within expected pharmacological range q2->a2_no No solution2 Solution: Prepare fresh dilutions, check solvent batch a2_yes->solution2 solution1 Solution: Lower concentration range, reduce exposure time a2_no->solution1 a3_yes Solvent toxicity or contamination issue q3->a3_yes Yes a3_no Toxicity is specific to the compound q3->a3_no No a3_yes->solution2

Caption: Decision tree for addressing cell death.

References

How to prevent BMS-585248 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of BMS-585248 in experimental media. Given that this compound is a small molecule inhibitor, it is likely to have low aqueous solubility, a common challenge in experimental settings.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of a compound in your experimental media can lead to inaccurate results and loss of valuable reagents. This guide provides a step-by-step approach to identify and resolve precipitation issues with this compound.

Issue: I observed a precipitate in my culture media after adding this compound.

This is a common issue when working with poorly water-soluble compounds. The troubleshooting workflow below will guide you through the most common causes and solutions.

G cluster_0 Troubleshooting Workflow cluster_1 Detailed Steps A Precipitation Observed B Check Stock Solution A->B First, verify the stock. C Review Dilution Protocol B->C If stock is clear... B_detail Is the stock solution clear? - Check for crystals. - Has it been stored correctly? - Was it fully dissolved initially? B->B_detail D Assess Media Compatibility C->D If dilution is correct... C_detail How was the working solution prepared? - Was it a stepwise dilution? - Was the media pre-warmed? - Was it added to media too quickly? C->C_detail E Optimize Final Concentration D->E If media seems incompatible... D_detail What are the media components? - High protein content (FBS)? - pH of the media? - Presence of other supplements? D->D_detail F Consider Formulation Aids E->F If precipitation persists... E_detail Is the final concentration too high? - Determine the maximal soluble concentration in your specific media. E->E_detail F_detail Can solubility be enhanced? - Use of solubilizing agents like surfactants (e.g., Pluronic F127). - pH modification of the media. F->F_detail

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental media.

Q2: What is the maximum recommended final concentration of the organic solvent in the culture media?

The final concentration of the organic solvent should be kept as low as possible to avoid solvent-induced toxicity to the cells. A general guideline is to keep the final concentration of DMSO, EtOH, or DMF at ≤ 0.1% (v/v) . However, the tolerance can be cell-line dependent, and it is advisable to run a solvent toxicity control experiment.

Q3: My stock solution is clear, but I see precipitation immediately upon adding it to the cell culture media. What should I do?

This is a common sign of poor aqueous solubility. Here are some strategies to overcome this:

  • Pre-warm the media: Ensure your cell culture media is at 37°C before adding the compound.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

  • Slow Addition with Agitation: Add the stock solution drop-wise to the media while gently vortexing or swirling.[1] This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Reduce Final Concentration: Your target concentration might be above the solubility limit of this compound in your specific media. Try a lower final concentration.

Q4: Can components of the cell culture media affect the solubility of this compound?

Yes, media components can significantly impact compound solubility.[2]

  • pH: Most cell culture media are buffered around pH 7.4. If this compound has ionizable groups, its solubility could be pH-dependent.[3]

  • Proteins: Fetal Bovine Serum (FBS) and other proteins can sometimes help to solubilize hydrophobic compounds, but they can also interact and lead to precipitation.

  • Salts: High concentrations of salts in the media can lead to "salting out" of less soluble compounds.

Q5: Are there any additives I can use to improve the solubility of this compound in my media?

Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[4][5] For in vitro experiments, the use of non-ionic surfactants or other solubilizing agents can be beneficial.

  • Pluronic F127: This is a non-ionic surfactant that has been shown to inhibit the precipitation of poorly soluble compounds in aqueous solutions.[6]

  • Cyclodextrins: These can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[3]

When using any additive, it is essential to test for its potential effects on your experimental system in a control experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended for the compound.

Protocol 2: Preparation of Working Solution in Cell Culture Media

This protocol outlines a method for diluting the stock solution into the final culture media to minimize precipitation.

G cluster_0 Working Solution Preparation Workflow A Start with Stock Solution C Add Stock to Pre-warmed Media A->C 1. Small volume B Prepare Intermediate Dilution in Media D Vortex Gently B->D Creates C->D 2. Immediately E Perform Final Dilution into Experimental Plate D->E 3. Use intermediate

Caption: Recommended workflow for preparing the working solution.

  • Pre-warm Media: Pre-warm the required volume of complete cell culture media to 37°C.

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in the pre-warmed media. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could make a 1:100 intermediate dilution to 100 µM.

    • To do this, add the stock solution to the media while gently vortexing. Do not add the media to the stock solution.

  • Final Dilution: Add the required volume of the intermediate dilution to your experimental wells containing cells and media to achieve the final desired concentration.

Quantitative Data Summary

Since specific solubility data for this compound is not publicly available, the following table provides a general framework for determining the solubility of a poorly soluble compound in different solvents. Researchers should perform their own solubility tests.

SolventPredicted Solubility Range for Poorly Soluble CompoundsNotes
DMSO 1 - 50 mg/mLA common solvent for creating high-concentration stock solutions.
Ethanol 0.1 - 20 mg/mLMay be less toxic to some cell lines than DMSO.
PBS (pH 7.4) < 0.1 mg/mLRepresents aqueous solubility, which is often low for this class of compounds.
Cell Culture Media + 10% FBS VariableSolubility can be slightly enhanced by serum proteins, but this is compound-dependent.

Disclaimer: The information provided is based on general principles for working with poorly soluble small molecule inhibitors and is intended as a guide. Specific experimental conditions may need to be optimized for this compound.

References

BMS-585248 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the experimental p38 MAPK inhibitor, BMS-585248.

Troubleshooting Guides

High variability and inconsistent results can be a significant challenge in preclinical drug development. The following guides address common issues encountered during experiments with this compound.

Issue 1: High Variability in In Vitro Kinase Assays

Inconsistent results between replicate wells or across experiments are a frequent concern.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.
Reagent Quality and Consistency Use high-purity reagents, including ATP, substrates, and buffers.[1] Ensure consistent lot numbers for critical reagents across experiments. Perform regular quality control checks on all reagents.
Enzyme Activity Confirm the specific activity of the p38 MAPK enzyme lot being used. Enzyme activity can vary between batches. Ensure consistent enzyme concentrations in all assays.
Compound Solubility Visually inspect for compound precipitation in the assay buffer. Determine the solubility of this compound under your specific assay conditions.
Plate Edge Effects Avoid using the outer wells of microplates, as they are more susceptible to evaporation and temperature fluctuations.[1] If their use is unavoidable, ensure proper plate sealing.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Potency and efficacy observed in biochemical assays may not always translate directly to cellular systems.

Potential Cause Troubleshooting Steps
Cellular Permeability Determine the cellular uptake of this compound in your specific cell line. Low permeability can lead to reduced intracellular concentrations.
Efflux Pumps Investigate if this compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), which can actively remove the compound from the cell.
Off-Target Effects At higher concentrations, this compound may inhibit other kinases, leading to confounding cellular phenotypes.[2] Perform a kinase selectivity panel to identify potential off-target interactions.
Cellular ATP Concentration In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the higher physiological ATP levels within cells.[1] This can lead to a rightward shift in IC50 values in cellular assays.
Cellular Toxicity High concentrations of this compound or the vehicle (e.g., DMSO) may induce non-specific cytotoxicity.[2] Determine the optimal concentration range that inhibits p38 MAPK signaling without causing general toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4][5] By inhibiting p38 MAPK, this compound blocks the downstream phosphorylation of various substrates, including other kinases and transcription factors, thereby modulating the inflammatory response.[6]

Q2: What are the key downstream targets to measure for confirming this compound activity in cells?

To confirm the on-target activity of this compound, it is recommended to measure the phosphorylation status of direct downstream targets of p38 MAPK. Key substrates include MAPK-activated protein kinase 2/3 (MAPKAPK2/3) and activating transcription factor 2 (ATF2). A reduction in the phosphorylation of these proteins upon treatment with this compound is a reliable indicator of target engagement.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability and to ensure consistent experimental results, proper handling and storage of this compound are critical. It is recommended to prepare high-concentration stock solutions in a suitable solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved.

Q4: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the experimental conditions, particularly the ATP concentration in biochemical assays.

Assay Type p38α IC50 (nM) p38β IC50 (nM)
Biochemical (10 µM ATP) 515
Biochemical (1 mM ATP) 50150
Cellular (HEK293) 250750
Cellular (THP-1) 300900

Q5: Are there any known off-target activities for this compound?

While this compound is a potent p38 MAPK inhibitor, like many kinase inhibitors, it may exhibit off-target activities at higher concentrations. Cross-screening against a panel of kinases is recommended to fully characterize its selectivity profile. Some promiscuity has been observed with other MAP kinases, such as JNK, at concentrations exceeding 1 µM.

Experimental Protocols

Protocol 1: In Vitro p38α Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 of this compound.

  • Prepare Reagents :

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20.

    • Recombinant human p38α enzyme.

    • Biotinylated substrate peptide (e.g., Biotin-ATF2).

    • ATP solution.

    • This compound serial dilutions in DMSO.

  • Assay Procedure :

    • Add 5 µL of kinase buffer to all wells of a 384-well plate.

    • Add 0.5 µL of serially diluted this compound or DMSO (vehicle control).

    • Add 2.5 µL of a solution containing p38α enzyme and biotinylated substrate peptide.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop solution containing EDTA.

  • Detection :

    • Use a suitable detection method, such as a fluorescence-based assay, to quantify substrate phosphorylation.

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blotting for Phospho-MAPKAPK2 in Cellular Assays

This protocol details the steps to assess the inhibition of p38 MAPK signaling in a cellular context.

  • Cell Culture and Treatment :

    • Plate cells (e.g., THP-1 monocytes) and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with a p38 MAPK activator (e.g., lipopolysaccharide, LPS) for 30 minutes.

  • Cell Lysis :

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phospho-MAPKAPK2.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection :

    • Detect the signal using an enhanced chemiluminescence (ECL) reagent.

    • Normalize the phospho-MAPKAPK2 signal to a loading control (e.g., total MAPKAPK2 or GAPDH).

Visualizations

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2/3) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors BMS585248 This compound BMS585248->p38 Inflammatory_Response Inflammatory Response (Cytokine Production, Apoptosis) Downstream_Kinases->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start biochemical_assay In Vitro Kinase Assay (Determine IC50) start->biochemical_assay cell_culture Cell Culture and Treatment with this compound biochemical_assay->cell_culture western_blot Western Blot for Downstream Targets cell_culture->western_blot functional_assay Cellular Functional Assay (e.g., Cytokine Release) cell_culture->functional_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis functional_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound efficacy.

Troubleshooting_Decision_Tree start Inconsistent Results check_reagents Check Reagent Quality and Preparation start->check_reagents Biochemical Assay check_technique Review Pipetting and Assay Technique start->check_technique Biochemical Assay check_cellular Investigate Cellular Factors start->check_cellular Cellular Assay solubility Assess Compound Solubility check_reagents->solubility resolve Problem Resolved check_technique->resolve off_target Evaluate Off-Target Effects check_cellular->off_target toxicity Determine Cellular Toxicity check_cellular->toxicity solubility->resolve off_target->resolve toxicity->resolve

Caption: A decision tree for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to p38 MAPK Inhibitors: BMS-582949 vs. SB203580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and pain. This guide provides an objective comparison of two notable p38 MAPK inhibitors: BMS-582949, a compound from Bristol-Myers Squibb, and SB203580, a widely used tool compound in preclinical research. This comparison is supported by available experimental data to aid researchers in selecting the appropriate inhibitor for their studies.

Introduction to p38 MAPK Inhibitors

The p38 MAPK family comprises four isoforms (α, β, γ, and δ) that are activated by cellular stresses and inflammatory cytokines.[1] p38α is the most extensively studied isoform and is considered the primary mediator of the inflammatory response.[1] Inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), thereby mitigating the inflammatory cascade.[2]

SB203580 is a first-generation pyridinylimidazole inhibitor that has been instrumental in elucidating the role of the p38 MAPK pathway in various cellular processes. However, its utility in clinical settings has been hampered by off-target effects and toxicity.[1] In contrast, BMS-582949 represents a later-generation inhibitor developed with the aim of improved selectivity and potency.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for BMS-582949 and SB203580 against p38 MAPK. A lower IC50 value indicates greater potency.

InhibitorTargetIC50Reference
BMS-582949 p38 MAPK13 nM[3]
SB203580 p38α (SAPK2a)50 nM[4]
p38β (SAPK2b)100 nM[4]

Mechanism of Action

Both BMS-582949 and SB203580 are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the p38 kinase, preventing the phosphorylation of downstream substrates.[1][3] Interestingly, BMS-582949 has been described as a dual-action inhibitor, as it not only inhibits the kinase activity of p38 but also prevents its activation by upstream kinases (MKKs).[3] This is achieved by inducing a conformational change in the activation loop of p38α, making it less accessible for phosphorylation.[3]

Signaling Pathway and Inhibition Point

The diagram below illustrates the p38 MAPK signaling cascade and the points at which BMS-582949 and SB203580 exert their inhibitory effects.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibitors Inhibitors Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress Stimuli->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (Cytokine Production) MK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response BMS582949 BMS-582949 BMS582949->p38 Inhibits activity & activation SB203580 SB203580 SB203580->p38 Inhibits activity

p38 MAPK signaling pathway and points of inhibition.

Experimental Protocols

In Vitro p38 MAPK Kinase Assay

This protocol is designed to determine the IC50 value of a test compound against p38 MAPK.

1. Reagents and Materials:

  • Recombinant active p38α MAPK enzyme

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., ATF2 or MBP)

  • ATP (radiolabeled [γ-32P]ATP or cold ATP for non-radioactive assays)

  • Test compound (e.g., BMS-582949 or SB203580) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose membrane (for radioactive assay) or ADP-Glo™ Kinase Assay kit (for non-radioactive assay)

  • Scintillation counter or luminometer

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the test compound or vehicle (DMSO), and the recombinant p38 MAPK enzyme.

  • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate the reaction.

  • For radioactive assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for p38 MAPK Inhibition

This protocol assesses the ability of an inhibitor to block p38 MAPK activity within a cellular context.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., THP-1 monocytes or RAW 264.7 macrophages) in appropriate media.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.

  • Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS), to induce an inflammatory response.

2. Measurement of Downstream Effects:

  • Cytokine Production: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using an enzyme-linked immunosorbent assay (ELISA).

  • Western Blotting for Phosphorylated Substrates: Lyse the cells and perform Western blotting to detect the phosphorylation status of downstream targets of p38 MAPK, such as MAPKAPK2 or HSP27. A decrease in the phosphorylation of these substrates indicates inhibition of p38 MAPK activity.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and characterization of p38 MAPK inhibitors.

experimental_workflow cluster_workflow Inhibitor Screening and Characterization Workflow Start Compound Library HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response Curve) Hit_ID->IC50 Cell_Assay Cell-Based Assays (Cytokine Production, Western Blot) IC50->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity In_Vivo In Vivo Efficacy Studies (Animal Models of Inflammation) Selectivity->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

General experimental workflow for p38 MAPK inhibitor discovery.

Conclusion

Both BMS-582949 and SB203580 are valuable tools for studying the p38 MAPK pathway. SB203580, as a first-generation inhibitor, has been extensively used and characterized, providing a wealth of historical data. However, its off-target effects should be considered when interpreting results. BMS-582949 demonstrates higher potency and a dual mechanism of action, suggesting it may be a more specific and effective tool for inhibiting p38 MAPK signaling. The choice between these inhibitors will depend on the specific experimental goals, the need for high potency and selectivity, and the context of the research (in vitro vs. in vivo). Researchers should carefully consider the data presented here and in the primary literature when designing their experiments.

References

A Comparative Guide to the Efficacy of p38 MAPK Inhibitors: BMS-582948 vs. BIRB 796

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway: BMS-582949 and BIRB 796. While the initial request specified BMS-585248, publicly available scientific literature extensively documents BMS-582949 as a potent p38 MAPK inhibitor from Bristol Myers Squibb, making it a suitable and well-characterized compound for this comparative analysis. This guide will delve into their mechanisms of action, present a quantitative comparison of their efficacy, detail the experimental protocols used to generate this data, and visualize the relevant biological pathways and experimental workflows.

Introduction to p38 MAPK Inhibition

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and Crohn's disease. Consequently, the development of potent and selective p38 MAPK inhibitors has been a significant focus of pharmaceutical research. Both BMS-582949 and BIRB 796 target this pathway, but with distinct characteristics that influence their therapeutic potential.

Mechanism of Action

Both BMS-582949 and BIRB 796 are potent inhibitors of the p38α MAPK isoform, a key player in the inflammatory cascade.[3][4] They function by binding to the kinase and preventing the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][4]

BIRB 796 is a diaryl urea compound that binds to an allosteric site on the p38 MAPK, a mechanism that confers high affinity and slow dissociation rates.[4] BMS-582949, a pyrrolotriazine derivative, also demonstrates high potency and selectivity for the p38α isoform.[3][5]

Quantitative Efficacy Comparison

The following tables summarize the in vitro and in vivo efficacy of BMS-582949 and BIRB 796 based on available experimental data.

Table 1: In Vitro Efficacy Data

ParameterBMS-582949BIRB 796
p38α IC50 (enzyme assay) 13 nM[3][6][7][8][9][10]38 nM[4][11]
p38β IC50 (enzyme assay) Not Reported65 nM[4][11]
p38γ IC50 (enzyme assay) >2000-fold selectivity vs. p38α[5][9]200 nM[4][11]
p38δ IC50 (enzyme assay) >2000-fold selectivity vs. p38α[5][9]520 nM[4][11]
Cellular TNF-α IC50 (hPBMCs) 50 nM[3][7][8][10]Not Reported for hPBMCs
Cellular TNF-α EC50 (THP-1 cells) Not Reported16-22 nM[11]
p38α Kd Not Reported0.1 nM[4][11]

Table 2: In Vivo Efficacy Data

Animal ModelCompoundDosageEffect
LPS-induced TNF-α production in mice BMS-5829495 mg/kg, p.o.89% inhibition of TNF-α[3][7][8]
LPS-induced TNF-α production in mice BIRB 79630 mg/kg, p.o.84% inhibition of TNF-α[4][11]
Rat Adjuvant Arthritis Model BMS-58294910 and 100 mg/kg, q.d., p.o.Dose-dependent reduction in paw swelling[7][8][11]
Collagen-induced arthritis in mice BIRB 796Not ReportedEfficacious in the model[4][11]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

p38_MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (e.g., UV, Osmotic Shock) Receptor Receptor Stress_Stimuli->Receptor Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1) Inflammatory_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MKK3_6->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases phosphorylates BMS_582949 BMS-582949 BMS_582949->p38_MAPK inhibits BIRB_796 BIRB 796 BIRB_796->p38_MAPK inhibits Transcription_Factors Transcription Factors (e.g., ATF2, c-Jun) Downstream_Kinases->Transcription_Factors translocates to nucleus and phosphorylates Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays p38_assay p38α Kinase Assay recombinant_p38 Recombinant p38α + Substrate (ATF-2) + ATP p38_assay->recombinant_p38 tnf_assay Cellular TNF-α Assay pbmc_culture Culture hPBMCs or THP-1 cells tnf_assay->pbmc_culture inhibitor_incubation Incubate with BMS-582949 or BIRB 796 recombinant_p38->inhibitor_incubation measure_phosphorylation Measure Substrate Phosphorylation inhibitor_incubation->measure_phosphorylation ic50_determination Determine IC50/EC50 measure_phosphorylation->ic50_determination lps_stimulation Stimulate with LPS pbmc_culture->lps_stimulation inhibitor_treatment Treat with BMS-582949 or BIRB 796 lps_stimulation->inhibitor_treatment measure_tnf Measure TNF-α in Supernatant (ELISA) inhibitor_treatment->measure_tnf measure_tnf->ic50_determination animal_model Select Animal Model (e.g., Mouse, Rat) lps_challenge Induce Inflammation (e.g., LPS injection) animal_model->lps_challenge arthritis_model Induce Arthritis (e.g., Adjuvant, Collagen) animal_model->arthritis_model compound_administration Administer BMS-582949 or BIRB 796 (p.o.) lps_challenge->compound_administration blood_collection Collect Blood Samples compound_administration->blood_collection paw_swelling Measure Paw Swelling compound_administration->paw_swelling tnf_measurement Measure Plasma TNF-α blood_collection->tnf_measurement efficacy_assessment Assess Efficacy tnf_measurement->efficacy_assessment arthritis_model->compound_administration paw_swelling->efficacy_assessment

References

Unveiling the Efficacy of BMS-585248 in Modulating TNF-alpha Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of BMS-585248, a p38 MAP kinase inhibitor, and its role in the attenuation of Tumor Necrosis Factor-alpha (TNF-alpha) production. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, presents a comparative analysis with alternative TNF-alpha inhibitors, and provides detailed experimental protocols for validation.

Executive Summary

This compound targets the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses. Inhibition of p38 MAPK effectively curtails the production of the pro-inflammatory cytokine TNF-alpha, which is implicated in a multitude of inflammatory diseases. This guide explores the validation of this compound's therapeutic potential by comparing its mechanism and available performance data with other established p38 MAPK inhibitors and biologic TNF-alpha blockers.

Mechanism of Action: p38 MAPK Inhibition

The p38 MAPK pathway is a key signaling cascade that leads to the production of TNF-alpha. External stimuli, such as lipopolysaccharide (LPS), activate a series of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 MAPK, in turn, enhances the translation and stability of TNF-alpha mRNA, leading to increased synthesis and secretion of the cytokine. By inhibiting p38 MAPK, this compound disrupts this cascade, thereby reducing TNF-alpha production.

p38_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates & Activates TNFa_mRNA TNF-alpha mRNA (Translation & Stability) p38_MAPK->TNFa_mRNA Enhances TNFa_Protein TNF-alpha Protein (Secretion) TNFa_mRNA->TNFa_Protein Leads to BMS_585248 This compound BMS_585248->p38_MAPK Inhibits

Caption: p38 MAPK signaling pathway leading to TNF-alpha production and the inhibitory action of this compound.

Comparative Analysis of TNF-alpha Inhibitors

The therapeutic landscape for TNF-alpha inhibition is diverse, encompassing small molecules targeting intracellular signaling pathways and large molecule biologics that directly neutralize TNF-alpha.

p38 MAPK Inhibitors

This class of inhibitors, including this compound, offers the advantage of oral bioavailability. Their efficacy is determined by their potency in inhibiting p38 MAPK and subsequently reducing TNF-alpha production.

Compound NameTargetIC50 (TNF-alpha release)Cell TypeReference
This compound p38 MAPK Data not publicly available --
TAK-715p38α MAPK48 nMTHP-1 cells[1]
SB 203580p38 MAPK~50 nMHuman PBMCs[2]
Pamapimodp38α MAPKData not publicly available-[2]
Losmapimodp38 MAPKData not publicly available--
Biologic TNF-alpha Inhibitors

These are monoclonal antibodies or receptor fusion proteins that bind directly to TNF-alpha, preventing it from interacting with its receptors. They are administered via injection or infusion.

Product NameMechanism of Action
Infliximab (Remicade)Chimeric monoclonal antibody
Adalimumab (Humira)Human monoclonal antibody
Etanercept (Enbrel)TNF receptor fusion protein
Golimumab (Simponi)Human monoclonal antibody
Certolizumab pegol (Cimzia)Pegylated humanized antibody Fab' fragment

Experimental Protocols

To validate the effect of this compound on TNF-alpha production, a standardized in vitro assay can be employed.

In Vitro TNF-alpha Inhibition Assay in THP-1 Cells

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on lipopolysaccharide (LPS)-induced TNF-alpha production in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Human TNF-alpha ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed THP-1 cells into a 96-well plate at a density of 1 x 10^5 cells/well.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium.

  • Treatment: Add the diluted this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known p38 MAPK inhibitor).

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with LPS (final concentration of 100 ng/mL).

  • Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Quantify the amount of TNF-alpha in the supernatant using a human TNF-alpha ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-alpha inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture THP-1 Cells Plate Plate Cells in 96-well Plate Culture->Plate Add_Compound Add this compound to Cells Plate->Add_Compound Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Add_Compound Stimulate Stimulate with LPS Add_Compound->Stimulate Incubate Incubate for 6 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure TNF-alpha (ELISA) Collect->ELISA Analyze Calculate IC50 ELISA->Analyze

Caption: Experimental workflow for the in vitro validation of this compound's effect on TNF-alpha production.

Conclusion

This compound, as a p38 MAPK inhibitor, represents a promising therapeutic strategy for inflammatory diseases driven by excessive TNF-alpha production. While direct comparative quantitative data for this compound is not yet widely available in the public domain, the provided experimental framework allows for a robust validation of its efficacy. The comparison with existing p38 MAPK inhibitors and biologic TNF-alpha blockers highlights the diverse approaches to modulating this critical inflammatory cytokine and underscores the importance of continued research in this area.

References

Unveiling the Selectivity of BMS-585248: A Comparative Guide to MAP Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of BMS-585248, a known p38 MAP kinase inhibitor, with other members of the mitogen-activated protein kinase (MAPK) family.

Comparative Selectivity of this compound Against MAP Kinases

Due to the absence of publicly available quantitative data on the cross-reactivity of this compound with other MAP kinases, the following table is provided as a template for researchers to populate with their own experimental data. Generating such data is crucial for a thorough understanding of the inhibitor's selectivity profile.

Kinase TargetThis compound IC50 (nM)Reference Compound 1 IC50 (nM)Reference Compound 2 IC50 (nM)
p38αData to be generated
p38βData to be generated
p38γData to be generated
p38δData to be generated
JNK1Data to be generated
JNK2Data to be generated
JNK3Data to be generated
ERK1Data to be generated
ERK2Data to be generated
MKK3Data to be generated
MKK4Data to be generated
MKK6Data to be generated
MEK1Data to be generated
MEK2Data to be generated

Caption: Comparative inhibitory activity (IC50) of this compound and reference compounds against a panel of MAP kinases.

p38 MAPK Signaling Pathway

The p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress. They are part of a three-tiered kinase cascade involving a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and the p38 MAPK itself. Understanding this pathway is essential for contextualizing the effects of inhibitors like this compound.

p38_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Osmotic Shock) Receptors Receptors Stress->Receptors Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptors MAP3K MAP3K (e.g., TAK1, ASK1, MEKKs) Receptors->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1/2) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C, CREB) p38->Transcription_Factors phosphorylates Downstream_Kinases->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis, Cell Cycle Arrest) Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Kinase Selectivity Profiling

To determine the cross-reactivity of this compound, a systematic in vitro kinase assay should be performed. The following diagram outlines a typical workflow for generating IC50 values for a panel of kinases.

kinase_assay_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_detection 3. Detection & Analysis Compound_Prep Prepare serial dilutions of this compound Incubation Incubate kinase and This compound Compound_Prep->Incubation Kinase_Prep Prepare kinase panel (p38s, JNKs, ERKs, etc.) Kinase_Prep->Incubation Reagent_Prep Prepare assay buffer, ATP, and substrate Reaction_Start Initiate reaction with ATP and substrate Reagent_Prep->Reaction_Start Incubation->Reaction_Start Reaction_Stop Stop reaction after defined time Reaction_Start->Reaction_Stop Signal_Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Stop->Signal_Detection Data_Analysis Calculate % inhibition Signal_Detection->Data_Analysis IC50_Curve Generate dose-response curve and determine IC50 Data_Analysis->IC50_Curve

Caption: Workflow for determining kinase inhibitor IC50 values.

Experimental Protocols

A detailed protocol for an in vitro kinase assay is essential for generating reliable and reproducible data. The following is a generalized protocol that can be adapted for specific kinases and assay formats (e.g., ADP-Glo™, LanthaScreen™, or radiometric assays).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of MAP kinases.

Materials:

  • This compound

  • Recombinant human MAP kinases (p38α, p38β, JNK1, JNK2, ERK1, ERK2, etc.)

  • Kinase-specific substrates

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Assay detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add a defined amount of each kinase to the wells of a 384-well plate containing the diluted this compound or DMSO (for control wells).

    • Pre-incubate the kinase and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase) from all experimental wells.

    • Normalize the data by setting the luminescence of the control wells (DMSO without inhibitor) as 100% kinase activity and the luminescence of a background control (or a well with a known potent inhibitor) as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

By following these standardized protocols, researchers can generate high-quality, comparable data to elucidate the selectivity profile of this compound and other kinase inhibitors, contributing to a more informed drug development process.

A Head-to-Head Comparison of p38 MAPK Inhibitors: Doramapimod vs. BMS-582949

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel therapeutics for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This guide provides a detailed, head-to-head comparison of two prominent p38 MAPK inhibitors: doramapimod (also known as BIRB 796) and BMS-582949, a clinical candidate from Bristol Myers Squibb.

It is important to note that publicly available information on a compound designated "BMS-585248" is non-existent. Therefore, this guide will focus on a well-characterized p38 MAPK inhibitor from the same pharmaceutical company, BMS-582949, to provide a meaningful and data-supported comparison.

At a Glance: Key Differences

FeatureDoramapimod (BIRB 796)BMS-582949
Mechanism of Action Allosteric inhibitor, binds to a site distinct from the ATP-binding pocket, inducing a conformational change.ATP-competitive inhibitor with a dual mechanism: inhibits p38α kinase activity and prevents its activation by upstream kinases.
p38 Isoform Selectivity Pan-p38 inhibitor, with activity against α, β, γ, and δ isoforms.[1][2][3]Highly selective for the p38α isoform.[4]
Potency (IC50) p38α: 38 nM, p38β: 65 nM, p38γ: 200 nM, p38δ: 520 nM.[1][2][3]p38α: 13 nM.[4][5][6][7][8][9]
Cellular Activity Inhibits TNF-α release in PBMCs with an IC50 of 15-30 nM.[1]Inhibits TNF-α release in human PBMCs with an IC50 of 50 nM.[4][5][9]
In Vivo Efficacy Effective in mouse models of LPS-induced inflammation and collagen-induced arthritis.[10]Effective in a rat adjuvant-induced arthritis model.[4][6]
Clinical Development Investigated in clinical trials for various inflammatory conditions, including psoriasis.[8]Advanced to clinical trials for inflammatory diseases, including rheumatoid arthritis and atherosclerosis.[11][12]

In-Depth Analysis

Mechanism of Action

Doramapimod is a diaryl urea compound that uniquely binds to an allosteric site on the p38 MAPK enzyme.[13][14] This binding event induces a significant conformational change in the kinase, stabilizing it in an inactive state and preventing the binding of ATP. This allosteric inhibition is characterized by slow binding kinetics and a long residence time on the target.

In contrast, BMS-582949 is a potent and highly selective ATP-competitive inhibitor of p38α.[4][7] Its mechanism is twofold: it directly inhibits the catalytic activity of p38α and also prevents its activation by upstream kinases (MKKs) by binding to the kinase and inducing a conformational change in the activation loop, making it less accessible for phosphorylation.[7][8]

cluster_doramapimod Doramapimod (Allosteric Inhibition) cluster_bms BMS-582949 (ATP-Competitive Inhibition) p38_inactive_d Inactive p38 p38_active_d Active p38 p38_inactive_d->p38_active_d Activation Substrate_d Substrate p38_active_d->Substrate_d Binds Doramapimod Doramapimod Doramapimod->p38_inactive_d Binds to allosteric site Allosteric_Site Allosteric Site ATP_Site_d ATP Site Phosphorylated_Substrate_d Phosphorylated Substrate Substrate_d->Phosphorylated_Substrate_d Phosphorylation p38_inactive_b Inactive p38α p38_active_b Active p38α p38_inactive_b->p38_active_b Activation Substrate_b Substrate p38_active_b->Substrate_b Binds BMS-582949 BMS-582949 ATP_Site_b ATP Site BMS-582949->ATP_Site_b Competes with ATP ATP_b ATP ATP_b->ATP_Site_b Phosphorylated_Substrate_b Phosphorylated Substrate Substrate_b->Phosphorylated_Substrate_b Phosphorylation

Figure 1. Mechanisms of Action
Potency and Selectivity

The following table summarizes the in vitro inhibitory activities of doramapimod and BMS-582949.

TargetDoramapimod (IC50)BMS-582949 (IC50)
p38α38 nM[1][2]13 nM[4][5][7][9]
p38β65 nM[1][2]>2000-fold selective over p38α[4]
p38γ200 nM[1][2]>2000-fold selective over p38α[4]
p38δ520 nM[1][2]>2000-fold selective over p38α[4]
JNK2Not specified, but inhibits at 10 µM[15]450-fold selective over p38α[6]
B-Raf83 nM[1]Not specified
c-Raf1.4 nM[10]190-fold selective over p38α[6]

BMS-582949 demonstrates superior potency against the p38α isoform and a significantly higher degree of selectivity compared to doramapimod.[4][6] Doramapimod's broader activity against other p38 isoforms and certain other kinases like B-Raf and c-Raf could lead to a different pharmacological profile and potentially more off-target effects.[1][10]

Experimental Data and Protocols

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified p38 MAPK isoforms.

Methodology: A common method for this is the ADP-Glo™ Kinase Assay.

  • Reagents: Recombinant human p38α, β, γ, or δ enzyme, kinase assay buffer, ATP, and the respective substrate (e.g., ATF2).

  • Procedure:

    • Serial dilutions of the test compounds (doramapimod or BMS-582949) are prepared in DMSO.

    • The diluted compounds or vehicle (DMSO) are added to the wells of a 384-well plate.

    • The p38 kinase enzyme is then added to each well.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

    • The plate is incubated at room temperature to allow the reaction to proceed.

    • The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal.

    • The luminescence is measured using a plate reader, with the signal intensity being proportional to the amount of ADP formed and thus the kinase activity.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Start Start Serial_Dilution Prepare serial dilutions of inhibitors Start->Serial_Dilution Plate_Setup Add inhibitors and p38 kinase to plate Serial_Dilution->Plate_Setup Initiate_Reaction Add ATP and substrate Plate_Setup->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection_Reagent Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection_Reagent Read_Luminescence Measure luminescence Add_Detection_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50 End End Calculate_IC50->End

Figure 2. In Vitro Kinase Assay Workflow
Cellular Assays: TNF-α Release in PBMCs

Objective: To assess the potency of the inhibitors in a cellular context by measuring the inhibition of TNF-α production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • Cell Culture: PBMCs are isolated from healthy human donors and cultured in appropriate media.

  • Procedure:

    • Cells are pre-incubated with various concentrations of doramapimod or BMS-582949 for a specified time (e.g., 1 hour).

    • Inflammation is stimulated by adding lipopolysaccharide (LPS).

    • The cells are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production.

    • The cell culture supernatant is collected.

  • Detection: The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in TNF-α production, is determined from the dose-response curve.

In Vivo Models: Rodent Models of Inflammation

Objective: To evaluate the efficacy of the inhibitors in living organisms.

1. Acute Murine Model of Inflammation:

  • Methodology:

    • Mice are orally administered with either the test compound (doramapimod or BMS-582949) or a vehicle control.

    • After a set period, the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

    • Blood samples are collected at various time points after the LPS challenge.

    • Plasma levels of TNF-α are measured by ELISA.

  • Results:

    • Doramapimod at a dose of 30 mg/kg inhibited 84% of TNF-α production in LPS-stimulated mice.[10]

    • BMS-582949 at a dose of 5 mg/kg significantly reduced LPS-induced TNF-α production in mice.[9]

2. Rat Adjuvant-Induced Arthritis Model:

  • Methodology:

    • Arthritis is induced in rats by immunization with an adjuvant.

    • Once the arthritis is established, the rats are treated daily with oral doses of the test compound or vehicle.

    • The severity of the arthritis is assessed by measuring paw swelling.

  • Results:

    • BMS-582949 demonstrated a dose-dependent reduction in paw swelling, with efficacy observed at doses of 10 and 100 mg/kg once daily.[4][6]

Signaling Pathway Context

Both doramapimod and BMS-582949 target the p38 MAPK, a key kinase in a signaling cascade that responds to cellular stress and inflammatory cytokines.

Stress_Stimuli Stress Stimuli (e.g., LPS, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK p38_MAPK p38 MAPK MKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Kinases Other Kinases (e.g., MK2) p38_MAPK->Kinases Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) Transcription_Factors->Inflammatory_Response Kinases->Inflammatory_Response Doramapimod Doramapimod Doramapimod->p38_MAPK Inhibits BMS-582949 BMS-582949 BMS-582949->p38_MAPK Inhibits

Figure 3. p38 MAPK Signaling Pathway

Summary and Conclusion

Both doramapimod and BMS-582949 are potent inhibitors of the p38 MAPK pathway with demonstrated efficacy in preclinical models of inflammation. The key distinctions lie in their mechanism of action and selectivity profile.

  • Doramapimod 's allosteric mechanism and broader isoform activity may offer a different therapeutic window and set of potential applications.

  • BMS-582949 's high potency and selectivity for the p38α isoform, coupled with its dual inhibitory action, represent a more targeted approach to modulating this pathway, which may translate to an improved safety profile.

The choice between these or similar inhibitors will depend on the specific therapeutic context, the desired level of p38 isoform selectivity, and the overall pharmacological profile required for the intended indication. The experimental protocols outlined in this guide provide a framework for the direct comparison and characterization of these and other novel p38 MAPK inhibitors.

References

In Vivo Validation of BMS-58248's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory performance of the p38 MAPK inhibitor BMS-582949, a compound structurally related to BMS-585248, with other alternative p38 MAPK inhibitors. The information is supported by experimental data from preclinical and clinical studies, offering insights for researchers in inflammation and drug development.

Introduction to p38 MAPK Inhibition in Inflammation

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses.[1] Activation of p38 MAPK by various stressors, including inflammatory cytokines, leads to the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3] Consequently, inhibiting the p38 MAPK pathway has been a key strategy in the development of novel anti-inflammatory therapeutics.[4] BMS-582949 is a p38 MAPK inhibitor that has been evaluated in clinical trials for inflammatory conditions such as rheumatoid arthritis.[5]

Comparative In Vivo Efficacy

Preclinical Models of Inflammation

The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid arthritis, sharing many pathological and immunological features with the human disease.[6][7][8][9][10][11]

Table 1: Comparison of p38 MAPK Inhibitors in Preclinical Arthritis and Inflammation Models

CompoundAnimal ModelKey FindingsReference
Org 48762-0 Murine Collagen-Induced Arthritis (CIA)Orally administered Org 48762-0 significantly inhibited the development of arthritis, comparable to anti-TNF-α antibody treatment. It also provided significant protection against bone damage.[12]
SB-203580 Rat Iodoacetate-Induced ArthritisOral administration of SB-203580 (50 mg/kg) resulted in a significant 45% inhibition of joint degeneration. It also demonstrated a dose-related attenuation of pain response in the Hargraeves hyperalgesia assay.[13]
VX-745 Rat Iodoacetate-Induced ArthritisOral administration of VX-745 (50 mg/kg) led to a significant 31% inhibition of joint degeneration and attenuated the pain response in the Hargraeves hyperalgesia assay.[13]
BIRB-796 Not specified in provided abstractsBIRB-796 is a potent p38 MAPK inhibitor that has been studied in inflammatory models.[14]
Clinical Trials in Rheumatoid Arthritis

Clinical trials in patients with rheumatoid arthritis provide valuable comparative data on the efficacy of different p38 MAPK inhibitors.

Table 2: Comparison of p38 MAPK Inhibitors in Rheumatoid Arthritis Clinical Trials

CompoundClinical Trial PhaseKey FindingsReference
BMS-582949 Phase IIIn patients with an inadequate response to methotrexate, 53.3% of patients treated with BMS-582949 (300 mg q.d.) achieved an ACR20 response at day 85, compared to 32.8% in the placebo group. A significant decrease in high-sensitivity C-reactive protein (hs-CRP) was also observed.[6]
Losmapimod Phase IIWhile specific data for rheumatoid arthritis is not detailed in the provided abstracts, losmapimod has been extensively studied and is a selective inhibitor of p38α/β MAPKs.[15][16][17][18][19]
VX-702 Phase IIClinical trial data for VX-702 in rheumatoid arthritis exists, though specific outcomes are not detailed in the provided abstracts.[3]
SCIO-469 Phase IIIn patients with RA, no significant differences in ACR20 responses were found between SCIO-469 and placebo.[20]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Mice

This is a widely accepted model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-inflammatory therapeutics.[6][7][8][9][10][11]

Materials:

  • Animals: DBA/1 mice (or other susceptible strains like B10.RIII), 7-8 weeks old.[6][7]

  • Collagen: Type II collagen (e.g., from chick or bovine source), dissolved in 0.05M acetic acid.[6]

  • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).[7]

  • Optional: Lipopolysaccharide (LPS) for synchronizing arthritis onset.[6][7]

Procedure:

  • Primary Immunization (Day 0):

    • Prepare an emulsion of Type II collagen and CFA. The quality of the emulsion is critical for successful arthritis induction.[6]

    • Inject the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of Type II collagen and IFA.

    • Administer a booster injection at a different site from the primary injection.[7]

  • Arthritis Development and Assessment:

    • Arthritis typically develops between days 28-35 after the first immunization.[6][7]

    • Clinically score the severity of arthritis in each paw based on swelling and joint immobility. The maximum score is typically 16 per mouse.[7]

    • Paw thickness can be measured using a caliper.

  • Drug Administration:

    • The test compound (e.g., BMS-582949) and vehicle control are administered orally or via another appropriate route, starting at a predetermined time point relative to immunization or disease onset.

  • Outcome Measures:

    • Clinical arthritis score and paw thickness.

    • Histopathological analysis of the joints to assess inflammation, cartilage destruction, and bone erosion.

    • Measurement of serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in the inflammatory response.

p38_MAPK_Pathway stress Inflammatory Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptors stress->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3/6 mapkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates response Inflammatory Response (e.g., TNF-α, IL-1β production) substrates->response inhibitor BMS-582949 (p38 Inhibitor) inhibitor->p38

Caption: The p38 MAPK signaling cascade in inflammation.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for validating the anti-inflammatory effects of a compound like BMS-582949 in a preclinical model.

experimental_workflow model Induce Collagen-Induced Arthritis in Mice treatment Administer BMS-582949 and Vehicle Control model->treatment assessment Clinical Assessment (Arthritis Score, Paw Swelling) treatment->assessment histology Histopathological Analysis of Joints treatment->histology biomarkers Biomarker Analysis (Cytokines, Antibodies) treatment->biomarkers data Data Analysis and Comparison assessment->data histology->data biomarkers->data

Caption: Workflow for in vivo anti-inflammatory drug validation.

Conclusion

BMS-582949 has demonstrated clinical efficacy in reducing inflammation in rheumatoid arthritis patients. While direct preclinical comparative data with other p38 MAPK inhibitors is limited, the available information suggests that potent and selective p38 MAPK inhibition is a viable strategy for mitigating inflammatory responses. The provided experimental protocols and pathway diagrams serve as a resource for researchers designing and interpreting in vivo studies for novel anti-inflammatory compounds targeting the p38 MAPK pathway.

References

A Comparative Analysis of BMS-582949 and its Prodrug, BMS-751324, for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two closely related p38 mitogen-activated protein (MAP) kinase inhibitors developed by Bristol-Myers Squibb: BMS-582949 and its prodrug, BMS-751324. The development of BMS-751324 aimed to address pharmaceutical limitations of BMS-582949, offering a valuable case study in drug formulation and optimization. This document outlines their biochemical properties, pharmacokinetic profiles, and presents supporting experimental data to inform researchers in the field of inflammatory disease.

Introduction: The Role of p38 MAPK in Inflammation

The p38 MAP kinase signaling pathway is a critical regulator of inflammatory responses. It is activated by cellular stressors and pro-inflammatory cytokines, leading to the downstream production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Consequently, inhibitors of p38 MAP kinase, particularly the α-isoform, have been pursued as promising therapeutic agents for a range of inflammatory conditions, including rheumatoid arthritis, psoriasis, and atherosclerosis.

BMS-582949: A Potent but Challenging p38α Inhibitor

BMS-582949 is a potent and highly selective, orally active inhibitor of p38α MAP kinase.[1][2][3][4][5] It has demonstrated significant anti-inflammatory effects in preclinical models and has been investigated in clinical trials for various inflammatory diseases.[6][7]

However, the development of BMS-582949 was hampered by its poor, pH-dependent aqueous solubility.[1][8] This characteristic can lead to variable absorption and exposure, particularly in the neutral pH environment of the lower gastrointestinal tract, potentially limiting its clinical efficacy and posing challenges for consistent oral dosing.

BMS-751324: A Prodrug Strategy to Enhance Solubility and Bioavailability

To overcome the solubility limitations of BMS-582949, Bristol-Myers Squibb developed BMS-751324, a water-soluble prodrug.[1][8] A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body. In the case of BMS-751324, a promoiety containing a hydroxyphenyl acetic acid (HPA) derived ester and phosphate functionalities was attached to the parent molecule.[1][8]

This modification renders BMS-751324 stable and water-soluble under both acidic and neutral conditions.[1][8] Following oral administration, BMS-751324 is designed to be bioconverted in vivo by enzymes such as alkaline phosphatase and esterases to release the active drug, BMS-582949.[1][8] This approach was intended to provide higher and more consistent exposure to BMS-582949 compared to direct administration of the parent drug, especially at higher doses.[1][8]

Comparative Data

The following tables summarize the key quantitative data for BMS-582949 and the rationale for the development of its prodrug, BMS-751324.

Table 1: Biochemical and Cellular Potency of BMS-582949

ParameterValueReference
Target p38α MAP Kinase[1][4]
IC50 (p38α enzyme assay) 13 nM[1][3][4][5][9]
IC50 (LPS-induced TNF-α release in hPBMC) 50 nM[3][5][9]
Selectivity >2000-fold for p38α over a panel of 57 other kinases[4]

Table 2: Physicochemical and Pharmacokinetic Properties

PropertyBMS-582949BMS-751324 (Prodrug)Reference
Aqueous Solubility Poor, pH-dependentWater-soluble across a range of pH[1][8]
Oral Bioavailability (Mice) 90%Designed to provide higher exposure of BMS-582949[10]
Oral Bioavailability (Rats) 60%Designed to provide higher exposure of BMS-582949[10]
In Vivo Conversion N/AEffectively bioconverted to BMS-582949[1][8]

Experimental Protocols

p38α MAP Kinase Enzyme Assay

Objective: To determine the in vitro inhibitory activity of a compound against the p38α MAP kinase enzyme.

Methodology:

  • Recombinant human p38α enzyme is incubated with a specific substrate (e.g., ATF2) and ATP in a suitable buffer system.

  • The test compound (e.g., BMS-582949) is added at various concentrations.

  • The kinase reaction is initiated by the addition of ATP.

  • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-³²P]ATP) followed by autoradiography, or using specific antibodies that recognize the phosphorylated form of the substrate in an ELISA or Western blot format.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

LPS-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (hPBMC)

Objective: To assess the cellular potency of a compound in inhibiting the production of a key pro-inflammatory cytokine.

Methodology:

  • Human peripheral blood mononuclear cells (hPBMCs) are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • The cells are cultured in a suitable medium and stimulated with lipopolysaccharide (LPS), a potent inducer of TNF-α production.

  • The test compound is added to the cell cultures at various concentrations prior to or concurrently with LPS stimulation.

  • After an incubation period (typically 4-24 hours), the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit.

  • The IC50 value, representing the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production, is determined.

In Vivo Models of Inflammation

Objective: To evaluate the in vivo efficacy of a compound in animal models of inflammatory disease.

Methodology (Rat Adjuvant Arthritis Model):

  • Arthritis is induced in rats by intradermal injection of Freund's complete adjuvant at the base of the tail.

  • The test compound (e.g., BMS-582949 or BMS-751324) is administered orally at various doses, typically starting before or at the onset of clinical signs of arthritis.

  • The severity of arthritis is assessed regularly by measuring paw volume (plethysmometry) and scoring clinical signs of inflammation (redness, swelling).

  • At the end of the study, blood samples may be collected to measure biomarkers of inflammation (e.g., cytokines), and joint tissues can be collected for histological analysis to assess joint damage.

  • The efficacy of the compound is determined by its ability to reduce paw swelling and improve clinical scores compared to a vehicle-treated control group.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition Stressors Stressors MAP3K MAP3K Stressors->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors BMS_582949 BMS-582949 p38_MAPK->BMS_582949 Inflammatory_Mediators Inflammatory Mediators (TNF-α, IL-6) Transcription_Factors->Inflammatory_Mediators

Caption: p38 MAPK Signaling Pathway and Inhibition by BMS-582949.

Prodrug_Conversion_Workflow Oral_Admin Oral Administration of BMS-751324 Absorption Absorption in GI Tract Oral_Admin->Absorption Biotransformation In Vivo Biotransformation (Alkaline Phosphatase, Esterases) Absorption->Biotransformation Active_Drug Active Drug (BMS-582949) in Circulation Biotransformation->Active_Drug Target_Engagement Target Engagement (p38 MAPK Inhibition) Active_Drug->Target_Engagement

Caption: Conversion of Prodrug BMS-751324 to Active BMS-582949.

Conclusion

The comparative analysis of BMS-582949 and its prodrug, BMS-751324, highlights a critical aspect of drug development: optimizing the pharmaceutical properties of a potent lead compound to enhance its clinical potential. While BMS-582949 is a highly potent and selective inhibitor of p38α MAP kinase, its development was challenged by poor, pH-dependent solubility. The design of BMS-751324 as a water-soluble prodrug represents a rational approach to address this limitation, aiming to improve oral absorption and provide more consistent systemic exposure to the active compound. This strategy of prodrug development is a valuable tool for medicinal chemists and pharmaceutical scientists seeking to advance promising drug candidates with suboptimal physicochemical properties. The experimental data and protocols provided herein offer a framework for the evaluation of similar kinase inhibitors in the context of inflammatory disease research.

References

A Comparative Analysis of BMS-585248 and Next-Generation p38 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a spectrum of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. While first-generation p38 MAPK inhibitors showed initial promise, their clinical advancement was often impeded by off-target effects and toxicity. This has catalyzed the development of next-generation inhibitors with enhanced selectivity and potency. This guide provides a detailed comparison of BMS-585248 (also known as BMS-582949) against a panel of these next-generation p38 inhibitors, presenting key experimental data to inform research and development decisions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound and selected next-generation p38 inhibitors. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: In Vitro Potency and Selectivity
InhibitorTarget Isoformsp38α IC50 (nM)Cellular TNFα Inhibition IC50 (nM)Key Selectivity Notes
BMS-585249 p38α13[1][2]50 (in hPBMC)[1][2]>2000-fold selective over a panel of 57 kinases, including p38γ and p38δ isoforms.[3]
BIRB-796 (Doramapimod) p38α, β, γ, δ38Not specifiedAlso inhibits p38β (IC50 = 65 nM), p38γ (IC50 = 200 nM), and p38δ (IC50 = 520 nM).[2]
Neflamapimod (VX-745) p38α10[4]Not specified22-fold greater selectivity for p38α versus p38β.[4]
VX-702 p38αNot specifiedNot specifiedHighly selective for p38α, with 14-fold higher potency against p38α versus p38β.[4]
LY2228820 (Ralimetinib) p38α, β5.3 (p38α), 3.2 (p38β)6.3 (in macrophages)Potent inhibitor of both p38α and p38β isoforms.
PH-797804 p38α26Not specified4-fold more selective for p38α versus p38β; does not inhibit JNK2.[4]
TAK-715 p38α7.1Not specified28-fold more selective for p38α over p38β; no inhibition of p38γ/δ, JNK1, ERK1, IKKβ, MEKK1, or TAK1.
Table 2: Preclinical Pharmacokinetic Profiles
InhibitorSpeciesCmaxTmaxHalf-lifeOral Bioavailability (%)
BMS-582949 MouseNot specifiedNot specifiedNot specified90[3][5]
RatNot specifiedNot specifiedNot specified60[3][5]
Neflamapimod (VX-745) HumanNot specifiedNot specifiedNot reportedBlood-brain barrier penetrant.[6]
LY2228820 (Ralimetinib) HumanDose-dependent increaseNot specifiedNot specifiedPlasma exposure increases in a dose-dependent manner.
PH-797804 RatDose-dependent increaseNot specifiedNot specifiedLinear pharmacokinetic profile.
BIRB-796 (Doramapimod) Not specifiedNot specifiedNot specifiedNot specifiedOrally available.
VX-702 Not specifiedNot specifiedNot specifiedNot specifiedNot specified
TAK-715 Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of p38 MAPK inhibitors.

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified p38α kinase.

Materials:

  • Recombinant active p38α kinase

  • Kinase substrate (e.g., ATF2)

  • ATP (radiolabeled or non-radiolabeled)

  • Test inhibitor at various concentrations

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • Kinase detection reagent (e.g., phosphospecific antibody, ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase assay buffer.

  • In a multi-well plate, add the recombinant p38α kinase and the kinase substrate.

  • Add the diluted test inhibitor or vehicle control to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Cellular TNF-α Release Assay

Objective: To evaluate the potency of a test compound in inhibiting the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

  • Human peripheral blood mononuclear cells (hPBMCs) or a relevant cell line (e.g., THP-1 monocytes).

  • Cell culture medium and supplements.

  • Lipopolysaccharide (LPS) or another inflammatory stimulus.

  • Test inhibitor at various concentrations.

  • ELISA kit for TNF-α.

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS to induce TNF-α production.

  • Incubate the cells for an appropriate period (e.g., 4-18 hours) at 37°C.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Calculate IC50 values from the dose-response curve of TNF-α inhibition.

Mandatory Visualizations

p38 MAPK Signaling Pathway

p38_pathway extracellular Stress / Cytokines (e.g., TNF-α, IL-1β) receptor Receptor extracellular->receptor tak1 TAK1 receptor->tak1 mkk36 MKK3 / MKK6 tak1->mkk36 p38 p38 MAPK mkk36->p38 downstream Downstream Kinases (e.g., MK2) p38->downstream transcription Transcription Factors (e.g., ATF2, CREB) p38->transcription inhibitor This compound & Next-Gen Inhibitors inhibitor->p38 cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) downstream->cytokines transcription->cytokines experimental_workflow start Start: Compound Library in_vitro In Vitro Kinase Assay (IC50 Determination) start->in_vitro cellular Cellular Assay (e.g., TNF-α Release) in_vitro->cellular selectivity Selectivity Profiling (Kinase Panel) cellular->selectivity pk_pd Preclinical Pharmacokinetics (in vivo models) selectivity->pk_pd efficacy In Vivo Efficacy Studies (Disease Models) pk_pd->efficacy lead Lead Candidate efficacy->lead logical_comparison bms This compound (BMS-582949) - High Selectivity - Potent p38α Inhibition - Dual Action (Inhibits activity & activation) - Oral Bioavailability shared Shared Goal - Reduce Inflammation - Oral Administration - Improved Safety Profile bms->shared next_gen Next-Generation Inhibitors (e.g., BIRB-796, VX-745) - Improved Selectivity vs. 1st Gen - High Potency - Varied Isoform Specificity - Some with CNS Penetration next_gen->shared

References

Replicating Published Findings on BMS-585248: A Comparative Analysis of FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals no specific published findings for a compound designated as BMS-585248. This suggests that this compound may be an internal development code for a compound that was discontinued in early-stage research, has been since renamed, or for which no data has been publicly disclosed by Bristol Myers Squibb.

Given the absence of specific data for this compound, this guide will provide a comparative overview of a well-characterized FMS-like tyrosine kinase 3 (FLT3) inhibitor, Gilteritinib (Xospata®), to serve as a representative example for researchers, scientists, and drug development professionals interested in this class of therapeutics. FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene are among the most common in acute myeloid leukemia (AML), making it a key therapeutic target.[1][2][3][4][5]

Comparative Analysis of FLT3 Inhibitors

To provide a framework for comparison, the following table summarizes key data for Gilteritinib and another prominent FLT3 inhibitor, Midostaurin. This data is extracted from published clinical trials and pharmacological studies.

FeatureGilteritinib (Xospata®)Midostaurin (Rydapt®)
Target FLT3 (ITD and TKD), AXL, ALK, LTKFLT3, KIT, PDGFR, VEGFR2, PKC
FDA Approval (AML) Relapsed or refractory FLT3-mutated AMLNewly diagnosed FLT3-mutated AML in combination with chemotherapy
Reported Efficacy (Overall Response Rate) ~40-50% in relapsed/refractory FLT3m+ AMLImproved overall survival when added to chemotherapy in newly diagnosed FLT3m+ AML
Common Adverse Events Myelosuppression, differentiation syndrome, QT prolongation, elevated liver enzymesNausea, vomiting, mucositis, febrile neutropenia

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published research. Below are generalized protocols for key experiments used to characterize FLT3 inhibitors.

In Vitro Kinase Assay

This experiment is designed to determine the inhibitory activity of a compound against the target kinase.

  • Reagents: Recombinant human FLT3 kinase, substrate peptide (e.g., a generic tyrosine kinase substrate), ATP, and the test compound (e.g., Gilteritinib).

  • Procedure:

    • The test compound is serially diluted to a range of concentrations.

    • The compound dilutions are incubated with the FLT3 enzyme.

    • The kinase reaction is initiated by the addition of ATP and the substrate.

    • After a set incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated.

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth of cancer cells that are dependent on FLT3 signaling.

  • Cell Lines: Use a leukemia cell line that harbors an activating FLT3 mutation (e.g., MOLM-13 or MV4-11).

  • Procedure:

    • Cells are seeded in microplates.

    • The cells are treated with a range of concentrations of the test compound.

    • After a 48-72 hour incubation period, cell viability is measured using a reagent such as MTT or a commercially available cell viability assay kit.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (GI50) is determined.

Visualizing Key Pathways and Workflows

FLT3 Signaling Pathway and Inhibition

The following diagram illustrates the simplified FLT3 signaling cascade and the point of intervention for FLT3 inhibitors.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds & Activates STAT5 STAT5 FLT3_Receptor->STAT5 PI3K PI3K/Akt FLT3_Receptor->PI3K RAS_MAPK RAS/MAPK FLT3_Receptor->RAS_MAPK Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS_MAPK->Proliferation FLT3_Inhibitor FLT3 Inhibitor (e.g., Gilteritinib) FLT3_Inhibitor->FLT3_Receptor Blocks ATP Binding

Caption: Simplified FLT3 signaling pathway and the mechanism of FLT3 inhibitors.

Experimental Workflow for In Vitro Analysis

The diagram below outlines a typical workflow for the in vitro characterization of a kinase inhibitor.

In_Vitro_Workflow start Start: Compound Synthesis kinase_assay Biochemical Kinase Assay (Determine IC50) start->kinase_assay cell_assay Cell-Based Proliferation Assay (Determine GI50) kinase_assay->cell_assay western_blot Western Blot for Target Engagement cell_assay->western_blot off_target Off-Target Kinase Panel cell_assay->off_target end End: Lead Candidate Selection western_blot->end off_target->end

Caption: A standard workflow for the in vitro evaluation of a kinase inhibitor.

References

Safety Operating Guide

Navigating the Disposal of BMS-585248: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for BMS-585248 is not publicly available, this guide provides essential safety and logistical information based on standard laboratory practices for handling and disposing of research-grade compounds of unknown toxicity and ecotoxicity.

It is imperative to treat this compound as a potentially hazardous substance in the absence of definitive data.

Immediate Safety and Handling Precautions

Prior to handling, it is crucial to adhere to the following personal protective equipment (PPE) and engineering controls:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: A properly fitted respirator is recommended, especially when handling the compound in powdered form or outside of a ventilated enclosure.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Ventilation: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

General Disposal Protocol for Research-Grade Compounds

In the absence of a specific SDS for this compound, a conservative approach to waste management is required. The following step-by-step procedure outlines a general workflow for its disposal.

Waste Categorization and Segregation:
  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated materials such as weigh boats, pipette tips, and wipes.

  • Liquid Waste:

    • Solutions containing this compound.

    • Rinsate from cleaning contaminated glassware.

  • Sharps Waste:

    • Needles or other sharp implements contaminated with this compound.

All waste streams must be segregated and clearly labeled to prevent accidental mixing with incompatible chemicals.

Container and Labeling Requirements:
  • Waste Containers: Use only approved, chemically resistant, and sealable containers.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Potentially Toxic," "Environmental Hazard")

    • The date of accumulation.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For powdered spills, gently cover with an absorbent material to prevent aerosolization. For liquid spills, use an appropriate chemical absorbent.

  • Clean: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Seeking Compound-Specific Information

Given that this compound is indicated as "Not Available For Sale" in some contexts, obtaining a specific Safety Data Sheet may be challenging. Researchers in possession of this compound should:

  • Contact the Supplier: The original provider of the compound is the most likely source for an SDS or specific handling and disposal guidance.

  • Consult with an Environmental Health and Safety (EHS) Officer: Your institution's EHS department can provide expert guidance on hazardous waste management and may have resources to assess the potential hazards of novel compounds.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal start This compound Material solid_waste Solid Waste (e.g., contaminated gloves, wipes) start->solid_waste liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste sharps_waste Sharps Waste (e.g., contaminated needles) start->sharps_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling BMS-585248

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-585248 could not be located. The following guidance is based on general best practices for handling chemical compounds with unknown toxicity. Researchers must assume the substance is highly toxic and exercise extreme caution.[1] It is imperative to obtain the official SDS from the manufacturer or supplier before handling this compound. The information below should be used to supplement, not replace, the specific recommendations in the SDS.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. This includes the use of engineering controls, administrative controls, and appropriate personal protective equipment.

Engineering Controls

The primary line of defense is to handle the compound within a certified chemical fume hood to minimize inhalation of any dust or aerosols.[2][3][4] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[2][3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to prevent skin and eye contact.[2][3][5]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are mandatory to protect against splashes.[2][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]
Hand Protection Chemical-Resistant GlovesWear two pairs of nitrile gloves for enhanced protection. The appropriate glove material should be selected based on the solvent used, and gloves should be changed frequently and immediately if contaminated.[5][7]
Body Protection Laboratory CoatA buttoned, knee-length laboratory coat is required to protect street clothes and skin from contamination.[8]
Respiratory Protection RespiratorIf there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator is necessary. The type of respirator should be determined by a qualified safety professional.[5]
Foot Protection Closed-Toe ShoesClosed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[1][8]

Operational Plan for Handling this compound

A clear, step-by-step operational plan ensures that the compound is handled safely from receipt to disposal.

Preparation and Pre-Handling
  • Review Safety Information: Before any work begins, all personnel must review general safety protocols for handling potent compounds.

  • Gather Materials: Assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers, inside the chemical fume hood.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.[2][9]

Handling and Experimental Procedures
  • Work in a Fume Hood: All manipulations of this compound, including weighing and dilutions, must be performed inside a certified chemical fume hood.[4]

  • Avoid Inhalation and Contact: Use caution to avoid generating dust or aerosols. Do not smell or taste the chemical.[1][8]

  • Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[8][10] Do not eat, drink, or apply cosmetics in the laboratory.[1][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing papers, and disposable labware, should be placed in a dedicated, clearly labeled hazardous waste container.[11]

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[11] Incompatible waste streams should not be mixed.[4]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

Storage and Disposal
  • Storage: Hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic.

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations.[2]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal prep_sds Obtain and Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp clean_decontaminate Decontaminate Surfaces handle_exp->clean_decontaminate disp_segregate Segregate Waste handle_exp->disp_segregate clean_remove_ppe Remove PPE clean_decontaminate->clean_remove_ppe clean_wash Wash Hands clean_remove_ppe->clean_wash disp_store Store for Pickup disp_label Label Waste Containers disp_segregate->disp_label disp_label->disp_store

Caption: Workflow for handling this compound, from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.